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((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol Documentation Hub

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  • Product: ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol
  • CAS: 2206737-78-0

Core Science & Biosynthesis

Foundational

A Technical Guide to ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the chemical and physical properties of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol, a fluo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical and physical properties of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol, a fluorinated pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the pyrrolidine scaffold imparts unique stereoelectronic properties that can profoundly influence molecular conformation, basicity, and metabolic stability, making this compound a valuable building block for novel therapeutics.

Molecular Structure and Physicochemical Properties

((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is a chiral, fluorinated saturated heterocycle. The defined stereochemistry at the C2 and C4 positions, in conjunction with the electronegative fluorine atom, dictates its three-dimensional structure and, consequently, its interaction with biological targets.

Visualizing the Core Structure

Caption: 2D representation of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol highlighting the stereocenters.

Key Physicochemical Data

The following table summarizes the known and estimated physicochemical properties of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol. It is important to note that while some data is available from commercial suppliers, other values are estimated based on closely related structures due to the limited amount of publicly available experimental data for this specific compound.

PropertyValueSource/Comment
IUPAC Name ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol[1]
CAS Number 2206737-78-0[1][2]
Molecular Formula C₆H₁₂FNO[1][2]
Molecular Weight 133.17 g/mol [1][2]
Physical Form Liquid[1][2]
Purity Typically ≥97%[1][2]
Boiling Point Est. 170-180 °C at 760 mmHgBased on the boiling point of the (2S,4S) stereoisomer (175.8 ± 25.0 °C)[3].
Density Not available
Refractive Index Not available
Optical Rotation Not available
InChI 1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1[1][2]
InChIKey PVVBFPXFGPDGGN-RITPCOANSA-N[1][2]
SMILES CN1CC[C@H]1CO[1]

The Influence of Fluorine on Pyrrolidine Conformation

The introduction of a fluorine atom at the C4 position has a profound impact on the conformational preference of the pyrrolidine ring. The five-membered ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo and Cγ-exo.

The stereochemistry of the fluorine substituent, due to the gauche effect, strongly biases this equilibrium. For the (2S,4R) configuration, as in the title compound, the fluorine atom preferentially occupies a pseudo-axial position, which favors a Cγ-exo pucker. This "pre-organization" of the molecular scaffold can lead to enhanced binding affinity and selectivity for a specific protein target by reducing the entropic penalty of binding.

Synthesis and Reactivity

Proposed Synthetic Pathway

synthesis_workflow start (2S,4R)-4-Hydroxy-L-proline ester Methyl (2S,4R)-4-hydroxy-1H-pyrrole-2-carboxylate start->ester Esterification (SOCl2, MeOH) n_methyl Methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate ester->n_methyl Reductive Amination (Formaldehyde, H2, Pd/C) fluorinated Methyl (2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylate n_methyl->fluorinated Fluorination (DAST or Deoxofluor) product ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol fluorinated->product Reduction (LiAlH4 or NaBH4)

Caption: Proposed synthetic workflow for ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol.

Representative Experimental Protocol

The following protocol is a representative, multi-step synthesis based on analogous reactions reported in the literature for the preparation of similar fluorinated pyrrolidine derivatives.

Step 1: Esterification of (2S,4R)-4-Hydroxy-L-proline

  • Suspend (2S,4R)-4-hydroxy-L-proline in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt. Neutralize with a suitable base (e.g., NaHCO₃) and extract with an organic solvent to isolate the free ester.

Step 2: N-Methylation

  • Dissolve the methyl ester from Step 1 in methanol.

  • Add aqueous formaldehyde (37 wt. %).

  • Add a catalytic amount of palladium on carbon (10%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to obtain the N-methylated product.

Step 3: Fluorination of the Hydroxyl Group

  • Dissolve the N-methylated intermediate in anhydrous dichloromethane and cool to -78 °C.

  • Slowly add a solution of diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (e.g., Deoxofluor) in dichloromethane.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography.

Step 4: Reduction of the Ester to the Alcohol

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.

  • Add a solution of the fluorinated ester from Step 3 in THF dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and wash with THF. Concentrate the filtrate to yield the final product, which may be further purified by distillation or chromatography if necessary.

Reactivity Profile
  • Hydroxyl Group: The primary alcohol functionality can undergo typical reactions such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.

  • Tertiary Amine: The N-methyl group makes the nitrogen a tertiary amine, which is nucleophilic and basic. It can be protonated to form a quaternary ammonium salt and can react with electrophiles, such as alkyl halides, to form a quaternary ammonium species. The pKa of the conjugate acid is expected to be influenced by the presence of the electron-withdrawing fluorine atom.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this specific compound is not widely published, the following are predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts based on the analysis of similar fluorinated pyrrolidine structures. These predictions are intended to aid in the characterization of synthesized material.

¹H NMR (predicted):

  • CH(F): A complex multiplet around 5.0-5.2 ppm, showing large geminal and vicinal couplings to both ¹H and ¹⁹F.

  • CH₂OH: Two diastereotopic protons appearing as multiplets between 3.5-3.8 ppm.

  • CH(N)-CH₂OH: A multiplet around 3.0-3.3 ppm.

  • CH₂(ring): Several multiplets between 1.8-2.8 ppm.

  • N-CH₃: A singlet around 2.3-2.5 ppm.

  • OH: A broad singlet, chemical shift dependent on concentration and solvent.

¹³C NMR (predicted):

  • CH(F): A doublet with a large ¹JCF coupling constant (around 85-95 ppm).

  • CH₂OH: Around 60-65 ppm.

  • CH(N)-CH₂OH: Around 65-70 ppm.

  • CH₂(ring): Peaks between 30-50 ppm, with C-F coupling observable for the carbons beta to the fluorine.

  • N-CH₃: Around 40-45 ppm.

¹⁹F NMR (predicted):

  • A single, complex multiplet, with its chemical shift dependent on the solvent and reference standard.

Applications in Drug Discovery and Chemical Biology

While specific applications of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol are not yet extensively documented in peer-reviewed literature, its structural motifs suggest significant potential in several areas:

  • Scaffold for Bioactive Molecules: This compound is an attractive chiral building block for the synthesis of more complex molecules. The primary alcohol serves as a handle for further elaboration, while the fluorinated pyrrolidine core can impart desirable pharmacokinetic properties.

  • Probes for Chemical Biology: The introduction of fluorine provides a sensitive NMR handle (¹⁹F NMR) for studying the binding of small molecules to proteins and other biological macromolecules, as there is no background ¹⁹F signal in most biological systems.[4]

  • Constrained Amino Alcohol Mimic: The rigidified, fluorinated pyrrolidine structure can serve as a constrained mimic of more flexible amino alcohol motifs found in various natural products and pharmaceuticals. This can lead to improved potency and selectivity.

The development of synthetic routes to compounds like ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is crucial for expanding the toolbox of medicinal chemists and enabling the exploration of new chemical space in the pursuit of novel therapeutics.

Safety and Handling

((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is a combustible liquid and may cause skin, eye, and respiratory irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

  • H227: Combustible liquid

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P210: Keep away from heat/sparks/open flames/hot surfaces. – No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]

  • Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (1998). A hyperstable collagen-like peptide. Chemistry & Biology, 5(9), 513-520.
  • DeRider, M. L., Wilkens, S. J., Waddell, M. J., Bretscher, L. E., & Raines, R. T. (2002). Collagen stability: insights from NMR spectroscopic and hybrid density functional computational investigations of the effect of 4-fluorination of proline residues. Journal of the American Chemical Society, 124(11), 2497-2505.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Gouverneur, V. (2014). Fluorine in medicinal chemistry. Chemical Society Reviews, 43(13), 4430-4442.
  • Hooker, J. M., & Ritter, T. (2008). Radiosynthesis of [(18)F]4-fluoroproline via SN2 displacement of a nosylate precursor. Organic Letters, 10(21), 4767-4770.
  • Smith, A. M., & Allwein, S. P. (2003). Synthesis of 4-fluoroprolines from 4-hydroxyproline. The Journal of Organic Chemistry, 68(2), 655-658.
  • Tang, W., & Billard, T. (2013). A survey of the synthesis of fluorinated prolines. Beilstein Journal of Organic Chemistry, 9, 2625-2646.
  • Tirotta, I., et al. (2019). Fluorine NMR for probing protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 114-115, 1-21.

Sources

Exploratory

Metabolic Stability & Pharmacophore Analysis: ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol

Topic: Metabolic Stability of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol Pharmacophores Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists Executive Summary The ((2S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol Pharmacophores Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary

The ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol scaffold represents a privileged pharmacophore in modern drug design, particularly for fragment-based discovery targeting GPCRs and kinases. Its value lies in the strategic incorporation of a fluorine atom at the C4 position, which imparts unique stereoelectronic properties that significantly alter metabolic clearance compared to its non-fluorinated analogs.

This guide provides a comprehensive analysis of the metabolic stability of this specific isomer. It details the protective mechanisms of the C4-fluorine, identifies the primary metabolic soft spots (N-methyl dealkylation and alcohol oxidation), and outlines rigorous experimental protocols for validating its stability in early-stage discovery.

Structural & Physicochemical Profiling

Understanding the metabolic fate of this molecule requires a deep dive into its structural dynamics. The (2S,4R) stereochemistry is not arbitrary; it dictates the ring pucker and electronic distribution that enzymes encounter.

The "Fluorine Effect" on Basicity and Lipophilicity

The introduction of a highly electronegative fluorine atom at C4 exerts a strong inductive effect (


) on the pyrrolidine ring.
  • pKa Modulation: The basicity of the pyrrolidine nitrogen is reduced by approximately 1.5–2.0 log units compared to the non-fluorinated parent. This reduction decreases the fraction of the molecule that is protonated at physiological pH, potentially altering its binding affinity to CYP450 active sites (which often prefer cationic substrates).

  • Lipophilicity (LogD): While fluorine is lipophilic, the inductive withdrawal increases the polarity of the C–F bond. However, the overall effect typically lowers the LogD slightly, improving solubility and reducing non-specific binding in microsomal assays.

Conformational Locking (The Gauche Effect)

In the (2S,4R) configuration, the fluorine atom is trans to the C2-hydroxymethyl group. This stereochemistry exploits the gauche effect , where the C–F bond aligns anti-periplanar to adjacent C–H bonds to maximize orbital overlap (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).
  • Result: This locks the pyrrolidine ring predominantly into the C

    
    -exo  pucker.
    
  • Metabolic Implication: This rigid conformation reduces the entropic penalty of binding but also limits the "induced fit" adaptability required by some promiscuous metabolizing enzymes, potentially enhancing metabolic stability.

Metabolic Pathway Analysis

Despite the protective effects of fluorine, the molecule retains specific metabolic liabilities.[1] The metabolic profile is dominated by Phase I oxidative modifications and Phase II conjugation.

Primary Metabolic Map (Graphviz Visualization)

The following diagram illustrates the hierarchical metabolic pathways, distinguishing between major (high clearance risk) and minor (stabilized) routes.

MetabolicPathways cluster_legend Pathway Probability Parent ((2S,4R)-4-Fluoro-1-methyl pyrrolidin-2-yl)methanol N_Demethyl N-Desmethyl Metabolite (Secondary Amine) Parent->N_Demethyl CYP450 (Major) N-Dealkylation Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH / CYP450 Alcohol Oxidation Lactam 5-Oxo Metabolite (Lactam Formation) Parent->Lactam CYP450 (Minor) C5-Oxidation Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT (Phase II) Carboxylic Carboxylic Acid (Oxidation of Alcohol) Aldehyde->Carboxylic ALDH High Clearance Risk High Clearance Risk Stabilized/Minor Stabilized/Minor

Figure 1: Predicted metabolic fate of the (2S,4R)-4-fluoropyrrolidine scaffold. Red paths indicate primary clearance mechanisms.

Detailed Liability Assessment
A. N-Dealkylation (Major Liability)

The N-methyl group is the most significant metabolic soft spot.

  • Mechanism: CYP450 enzymes (predominantly CYP2D6 and CYP3A4 ) initiate oxidation via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) at the N-methyl carbon, forming an unstable carbinolamine intermediate which collapses to release formaldehyde and the secondary amine.

  • Mitigation: The electron-withdrawing 4-fluorine atom reduces the electron density on the nitrogen lone pair. This raises the oxidation potential (

    
    ), making the initial electron abstraction step slower than in non-fluorinated N-methyl pyrrolidines.
    
B. O-Glucuronidation (Phase II)

The primary alcohol is a "handle" for conjugation.

  • Mechanism: UGTs (UDP-glucuronosyltransferases) will readily transfer glucuronic acid to the hydroxyl group.

  • Impact: This leads to rapid renal clearance. In drug design, this alcohol is often capped (e.g., as an ether or carbamate) or oxidized to a carboxylic acid to modulate potency, unless the alcohol itself is the pharmacophore.

C. Ring Oxidation (Stabilized)

In non-fluorinated pyrrolidines, oxidation at C3 or C5 is common.

  • C4-Fluorine Blockade: The C4-F atom deactivates the C4-H bond towards abstraction (due to high bond strength). Through the inductive effect, it also deactivates the adjacent C3 and C5 positions, significantly reducing the formation of lactam metabolites compared to proline.

Experimental Validation Protocols

To rigorously assess the stability of this pharmacophore, the following "Self-Validating" protocols are recommended. These move beyond simple half-life measurements to mechanistic elucidation.

In Vitro Microsomal Stability Assay (Phase I)

Objective: Determine intrinsic clearance (


) and identify CYP-mediated metabolites.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Test Compound Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (essential for CYP activity).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Analysis: LC-MS/MS (MRM mode). Monitor for loss of parent and appearance of +14 Da (Oxidation), -14 Da (Demethylation), and +176 Da (Glucuronide - requires UDPGA cofactor).

Hepatocyte Stability Assay (Phase I & II)

Objective: Assess holistic clearance including cytosolic enzymes (ADH/ALDH) and Phase II conjugation (UGT).

Protocol:

  • System: Cryopreserved human hepatocytes (1 x 10^6 cells/mL).

  • Incubation: Buffer (Krebs-Henseleit) at 37°C with 95% O2 / 5% CO2.

  • Sampling: Quench aliquots with ice-cold acetonitrile containing internal standard at defined intervals.

  • Data Processing: Calculate

    
     and scale to in vivo clearance using physiological scaling factors (liver weight, hepatocellularity).
    
Workflow Visualization (Graphviz)

ExperimentalWorkflow cluster_Assays Parallel Stability Assays Start Compound Synthesis ((2S,4R)-Isomer) QC Purity Check (>95% by HPLC) Start->QC Microsomes Microsomal Incubation (+NADPH) -> Phase I Only QC->Microsomes Hepatocytes Hepatocyte Incubation (Whole Cell) -> Phase I & II QC->Hepatocytes Analysis LC-MS/MS Analysis (Q-TOF or Triple Quad) Microsomes->Analysis Hepatocytes->Analysis DataProc Data Processing (t1/2, CLint, Metabolite ID) Analysis->DataProc Decision Decision Gate DataProc->Decision Lead Optimization Lead Optimization Decision->Lead Optimization Stable Structural Mod Structural Mod Decision->Structural Mod Unstable (Block Metabolic Site)

Figure 2: Decision workflow for assessing metabolic stability.

The Fluorine Advantage: Mechanistic Causality

Why choose the (2S,4R)-4-fluoro analog over the parent proline derivative?

  • Bond Dissociation Energy (BDE): The C–F bond (approx. 105 kcal/mol) is significantly stronger than the C–H bond (approx. 98 kcal/mol). This renders the C4 position metabolically inert.

  • Dipole Orientation: In the (2S,4R) isomer, the C–F dipole opposes the lone pair of the nitrogen. This reduces the nucleophilicity of the amine, lowering the likelihood of N-oxide formation (a minor metabolic route).

  • Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å). This provides a degree of steric hindrance that can discourage the approach of the heme-iron center of CYP450 enzymes to the adjacent C3 and C5 protons.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity. Link

Sources

Foundational

Literature review of 2-hydroxymethyl-4-fluoropyrrolidines

This technical guide details the structural properties, synthesis, and applications of 2-hydroxymethyl-4-fluoropyrrolidine , a critical scaffold in medicinal chemistry and organocatalysis. A Technical Guide to Synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural properties, synthesis, and applications of 2-hydroxymethyl-4-fluoropyrrolidine , a critical scaffold in medicinal chemistry and organocatalysis.

A Technical Guide to Synthesis, Conformational Bias, and Applications

Executive Summary & Structural Significance

The 2-hydroxymethyl-4-fluoropyrrolidine scaffold (often referred to as 4-fluoroprolinol) represents a "privileged structure" in drug design. It combines the rigid, chiral pyrrolidine core with two critical modifications:

  • C4-Fluorination: Introduces a strong stereoelectronic effect (the gauche effect) that locks the ring conformation without adding significant steric bulk.

  • C2-Hydroxymethylation: Provides a primary alcohol handle for further functionalization, acting as a hydrogen-bond donor/acceptor or a ligand coordination site.

This molecule is not merely a passive intermediate; it is a conformational control element . By selecting the specific diastereomer—(2S,4R) or (2S,4S)—researchers can dictate the ring pucker (


-endo vs. 

-exo) and, consequently, the secondary structure of the attached pharmacophores or peptide backbones.

The Fluorine Effect: Conformational Control

The utility of this scaffold relies on the fluorine gauche effect . Due to the high electronegativity of fluorine, the C–F bond tends to align antiperiplanar to the vicinal C–H bonds to maximize ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 hyperconjugation. This forces the pyrrolidine ring into specific "puckered" states.[1][2]
Stereoelectronic Rules
  • 
    -Isomer (Trans):  The fluorine is trans to the C2-substituent (relative to the ring plane). This isomer strongly favors the 
    
    
    
    -exo
    pucker. In peptide contexts, this stabilizes the trans-peptide bond (e.g., mimicking collagen).
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Isomer (Cis):  The fluorine is cis to the C2-substituent. This isomer favors the 
    
    
    
    -endo
    pucker. This conformation destabilizes the trans-peptide bond, significantly increasing the population of the cis-peptide rotamer (often used to induce
    
    
    -turns).
Visualization: Conformational Bias Logic

G Start 4-Fluoropyrrolidine Scaffold IsoR (2S, 4R)-Isomer (Trans-relationship) Start->IsoR Stereochem IsoS (2S, 4S)-Isomer (Cis-relationship) Start->IsoS Stereochem Exo Cγ-Exo Pucker (Envelope Up) IsoR->Exo Gauche Effect Endo Cγ-Endo Pucker (Envelope Down) IsoS->Endo Gauche Effect TransPep Stabilizes TRANS-Peptide Bond (Collagen Mimic) Exo->TransPep n→π* Interaction CisPep Stabilizes CIS-Peptide Bond (β-Turn Inducer) Endo->CisPep Steric/Electronic

Figure 1: The stereochemical "switch" mechanism of 4-fluoropyrrolidines. Selecting the 4R or 4S isomer dictates the ring pucker and downstream peptide bond geometry.

Synthetic Methodologies

Synthesis typically begins from the "chiral pool" using (2S, 4R)-4-hydroxyproline (Hyp) . The critical challenge is managing the stereocenter at C4, as nucleophilic fluorination typically proceeds with inversion of configuration .

Protocol A: Synthesis of (2S, 4S)-2-Hydroxymethyl-4-fluoropyrrolidine

Target: Inversion at C4 (4R-OH


 4S-F).
  • Protection:

    • Reagents:

      
      , NaOH (aq), then 
      
      
      
      or MeOH/
      
      
      .
    • Product:

      
      -Boc-(2S, 4R)-4-hydroxyproline methyl ester.
      
  • Fluorination (Inversion):

    • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

    • Conditions: DCM, -78°C to RT.

    • Mechanism:

      
       displacement of the activated hydroxyl.
      
    • Product:

      
      -Boc-(2S, 4S)-4-fluoroproline methyl ester.
      
  • Reduction to Alcohol:

    • Reagent:

      
       (Lithium Borohydride) or DIBAL-H.
      
    • Conditions: THF, 0°C.

    • Note:

      
       is preferred for chemoselectivity over the Boc group.
      
    • Final Product:

      
      -Boc-(2S, 4S)-2-hydroxymethyl-4-fluoropyrrolidine.
      
Protocol B: Synthesis of (2S, 4R)-2-Hydroxymethyl-4-fluoropyrrolidine

Target: Retention at C4 (Requires Double Inversion).

  • Inversion of OH (Step 1):

    • Convert (2S, 4R)-Hyp to (2S, 4S)-Hyp via Mitsunobu reaction or lactonization/hydrolysis.

  • Fluorination (Step 2 - Inversion):

    • Treat the (2S, 4S)-intermediate with DAST.

    • Result: The second inversion yields the (2S, 4R)-fluoro product.

  • Reduction: Follows Protocol A.

Summary of Synthetic Routes
PrecursorReagentMechanismC4-Stereochem OutputRing Pucker Bias
(2S, 4R)-Hyp DAST / Deoxo-Fluor

(Inversion)
(2S, 4S)-F

-Endo
(2S, 4S)-Hyp *DAST / Deoxo-Fluor

(Inversion)
(2S, 4R)-F

-Exo
(2S, 4R)-Hyp Morph-DAST

(Inversion)
(2S, 4S)-F

-Endo

*Note: (2S, 4S)-Hyp must be generated from natural (2S, 4R)-Hyp first.

Medicinal Chemistry & Applications

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The 4-fluoropyrrolidine motif is a bioisostere of the pyrrolidine ring found in DPP-4 inhibitors like Vildagliptin and Saxagliptin .

  • Role: The nitrile group (often installed at C2 after oxidizing the hydroxymethyl) forms a covalent imidate adduct with the catalytic serine of DPP-4.

  • Advantage: Fluorination at C4 lowers the

    
     of the amine and improves metabolic stability against oxidative metabolism at the ring.
    
Organocatalysis (The Hayashi-Jorgensen Mimics)

Diphenylprolinol silyl ethers are standard organocatalysts. The 4-fluoro analogs offer:

  • Tunable Acidity: The electron-withdrawing fluorine increases the acidity of the N-H proton, potentially accelerating iminium ion formation.

  • Conformational Locking: By restricting the ring pucker, the catalyst maintains a more rigid chiral pocket, improving enantioselectivity in Michael additions and aldol reactions.

18F-PET Imaging

cis- and trans-4-[


F]fluoroprolines are used as radiotracers for imaging collagen synthesis in fibrosis and tumor stroma. The synthesis described above is adapted for radiochemistry using [

F]fluoride displacement of a 4-nosyl-proline precursor.

Experimental Workflow Visualization

Synthesis cluster_alt Alternative Route (Retention) Hyp (2S, 4R)-4-Hydroxyproline (Natural Precursor) Prot N-Boc-(2S, 4R)-Hyp-OMe (Protected Intermediate) Hyp->Prot 1. (Boc)2O, NaOH 2. CH2N2 or MeOH/H+ Fluoro N-Boc-(2S, 4S)-4-Fluoro-Pro-OMe (Inverted Center) Prot->Fluoro DAST or Deoxo-Fluor (SN2 Inversion) InvHyp (2S, 4S)-Hyp-OMe Prot->InvHyp Mitsunobu Final (2S, 4S)-2-Hydroxymethyl-4-fluoropyrrolidine (Target Scaffold) Fluoro->Final LiBH4, THF (Selective Ester Reduction) FluoroRet (2S, 4R)-Fluoro-Pro-OMe InvHyp->FluoroRet DAST

Figure 2: Step-by-step synthetic pathway from natural hydroxyproline to the target hydroxymethyl scaffold.

References

  • Conformational Analysis of 4-Fluoroprolines Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins Source: PubMed / NIH URL:[Link]

  • Synthetic Protocols for Fluoroprolines Title: Synthesis of (2S,4S)-4-fluoroproline and diastereomers Source: Raines Lab (University of Wisconsin-Madison) URL:[Link]

  • Medicinal Chemistry Applications (Pyrrolidine Scaffolds) Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PubMed URL:[3][Link]

  • Organocatalysis and Fluorine Effects Title: Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry Source: ACS Publications URL:[4][Link]

  • Stereoselective Synthesis Overview Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol

This Application Note provides a high-fidelity protocol for the synthesis of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol , a critical scaffold in medicinal chemistry used to modulate physicochemical properties and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-fidelity protocol for the synthesis of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol , a critical scaffold in medicinal chemistry used to modulate physicochemical properties and conformational preference in drug design.

Introduction & Synthetic Strategy

The target molecule, ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol , contains a fluorine atom at the C4 position with a trans relationship to the C2-hydroxymethyl group. The starting material, trans-4-hydroxy-L-proline , possesses the (2S, 4R) configuration.

The Stereochemical Challenge: Direct deoxyfluorination of alcohols using reagents like DAST (Diethylaminosulfur trifluoride) proceeds via an


 mechanism, resulting in inversion  of configuration.
  • Direct Fluorination of Start Material: (2S, 4R)-OH

    
     (2S, 4S)-F (cis-isomer). Incorrect Product. 
    
  • Required Strategy: To obtain the (2S, 4R)-F (trans-isomer), we must first invert the C4-hydroxyl group to the (2S, 4S) configuration (cis-alcohol), followed by a second inversion during fluorination to restore the (2S, 4R) stereochemistry.

Retrosynthetic Logic:

  • Global Reduction: Simultaneous reduction of the methyl ester and N-Boc group to yield the N-methyl amino alcohol.

  • Fluorination: Stereoselective displacement of a cis-4-hydroxyl group to generate the trans-4-fluoride.

  • Stereoinversion: Conversion of the natural trans-4-hydroxyproline to the cis-isomer via a Mitsunobu reaction.[1][2]

Visual Workflow (Pathway Diagram)

SynthesisPath Start (2S, 4R)-4-Hydroxy-L-Proline (Natural) Step1 1. Methyl Ester Formation 2. N-Boc Protection (N-Boc-trans-Hyp-OMe) Start->Step1 SOCl2/MeOH; Boc2O, Et3N Step2 Stereoinversion (Mitsunobu) (N-Boc-cis-Hyp-OMe) Step1->Step2 DIAD, PPh3, p-NO2-BzOH; then NaOMe Step3 Deoxyfluorination (DAST) (N-Boc-trans-4-F-Pro-OMe) Step2->Step3 DAST, DCM -78°C to RT (Inversion) Target Target: ((2S,4R)-4-Fluoro-1-methyl pyrrolidin-2-yl)methanol Step3->Target LiAlH4, THF Reflux (Global Reduction)

Figure 1: Stereochemical pathway involving C4-inversion followed by fluorination-inversion to retain relative trans-configuration.

Detailed Experimental Protocols

Reagents & Safety:

  • DAST: Highly reactive; releases HF upon hydrolysis. Use in a fume hood with plasticware/teflon where possible.

  • LiAlH4: Pyrophoric; reacts violently with water. Use anhydrous solvents and inert atmosphere (Ar/N2).

Objective: Invert the natural (4R) hydroxyl to (4S).[3]

  • Esterification & Protection:

    • Suspend trans-4-hydroxy-L-proline (10.0 g, 76 mmol) in dry methanol (100 mL).

    • Cool to 0°C and add thionyl chloride (6.6 mL, 91 mmol) dropwise. Reflux for 8 h.

    • Concentrate to dryness to yield the methyl ester hydrochloride.

    • Resuspend in DCM (150 mL), add

      
       (22 mL, 160 mmol), and cool to 0°C.
      
    • Add

      
       (18.2 g, 83 mmol). Stir at RT overnight.
      
    • Wash with 1N HCl, sat.

      
      , and brine. Dry (
      
      
      
      ) and concentrate to yield N-Boc-trans-4-hydroxy-L-proline methyl ester .
  • Mitsunobu Inversion:

    • Dissolve the protected intermediate (10.0 g, 40.8 mmol),

      
       (12.8 g, 49 mmol), and p-nitrobenzoic acid (8.2 g, 49 mmol) in anhydrous THF (150 mL).
      
    • Cool to 0°C. Add DIAD (9.6 mL, 49 mmol) dropwise. Stir at RT for 16 h.

    • Concentrate and purify via flash chromatography (Hex/EtOAc) to isolate the cis-benzoate ester.

    • Hydrolysis: Dissolve the benzoate in MeOH (100 mL) and add

      
       (25% in MeOH, 1.1 eq). Stir 1 h.
      
    • Neutralize with Amberlite IR-120 (H+) resin, filter, and concentrate.

    • Yield: ~75-80% (over 2 steps). Product: N-Boc-cis-4-hydroxy-L-proline methyl ester (Configuration: 2S, 4S).

Objective: Install fluorine with inversion to restore (4R) stereochemistry.

  • Dissolve N-Boc-cis-4-hydroxy-L-proline methyl ester (5.0 g, 20.4 mmol) in anhydrous DCM (80 mL) in a plastic or Teflon-coated flask.

  • Cool to -78°C under Argon.

  • Add DAST (Diethylaminosulfur trifluoride) (3.2 mL, 24.5 mmol) dropwise via syringe.

  • Stir at -78°C for 1 h, then allow to warm to RT overnight.

  • Quench: Pour the reaction mixture carefully into saturated

    
     solution (ice-cold) with vigorous stirring. Caution: Gas evolution.
    
  • Extract with DCM (3x), dry (

    
    ), and concentrate.
    
  • Purify via silica gel chromatography (10-30% EtOAc/Hexanes).

  • Product: N-Boc-trans-4-fluoro-L-proline methyl ester (Configuration: 2S, 4R).

Objective: Reduce Ester to Alcohol AND N-Boc to N-Methyl in one pot.

  • Prepare a suspension of

    
      (2.3 g, 60 mmol, 4 eq) in anhydrous THF (100 mL) under Argon.
    
  • Cool to 0°C. Add a solution of N-Boc-trans-4-fluoro-L-proline methyl ester (3.7 g, 15 mmol) in THF (20 mL) dropwise.

  • Heat the mixture to Reflux for 4–6 hours. Note: Reflux is required to reduce the carbamate (Boc) to the N-methyl amine.

  • Work-up (Fieser Method): Cool to 0°C. Carefully add:

    • 2.3 mL water

    • 2.3 mL 15% NaOH

    • 6.9 mL water

  • Stir until a white granular precipitate forms. Filter through Celite.

  • Concentrate the filtrate.

  • Purification: Distillation (vacuum) or column chromatography (DCM/MeOH/NH4OH).

  • Final Product: ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol .

Analytical Data Summary

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual

H NMR

2.35 (s, 3H, N-Me), 5.15 (dm, J=53Hz, H-4)
400 MHz, CDCl3

F NMR

-175 to -180 ppm (multiplet)
Decoupled
Stereochemistry (2S, 4R) confirmed by NOENOESY (H2-H4 trans)
Purity >97%GC-MS / HPLC

References

  • Stereoselective Fluorination: Demange, L., et al. "Practical synthesis of 4-fluoroprolines." Biochimica et Biophysica Acta, 2012.

  • Mitsunobu Inversion Protocol: Lozano, O., et al. "Synthesis of all four stereoisomers of 4-fluoroproline." Tetrahedron Letters, 2008.
  • LiAlH4 Reduction of Carbamates: Kaplan, T. "Reduction of N-Boc and N-Cbz derivatives to N-methyl amines." Journal of Organic Chemistry, 1961.

  • General Proline Chemistry: Remuzon, P. "Trans-4-hydroxy-L-proline, a useful and versatile chiral building block." Tetrahedron, 1996.

Sources

Application

Introduction: The Significance of N-Methylated Fluoropyrrolidines in Modern Drug Discovery

An Application Note and In-Depth Protocol for the N-Methylation of (2S,4R)-4-fluoropyrrolidine-2-methanol The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and In-Depth Protocol for the N-Methylation of (2S,4R)-4-fluoropyrrolidine-2-methanol

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. The (2S,4R)-4-fluoropyrrolidine-2-methanol moiety is a valuable chiral building block for this reason, finding application in the synthesis of various therapeutic agents, including inhibitors for dipeptidyl peptidase IV (DPP-4).[1] The subsequent N-methylation of this scaffold to produce (2S,4R)-1-methyl-4-fluoropyrrolidine-2-methanol[2] further modulates its physicochemical properties, such as basicity and cell permeability, which are critical for optimizing drug candidates.

This document, intended for researchers, scientists, and drug development professionals, provides a detailed, field-proven protocol for the N-methylation of (2S,4R)-4-fluoropyrrolidine-2-methanol via reductive amination. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and address critical safety and handling considerations.

Reaction Principle: Reductive Amination

The most efficient and selective method for the N-methylation of a secondary amine like (2S,4R)-4-fluoropyrrolidine-2-methanol is reductive amination.[3][4] This process involves the reaction of the amine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a selective hydride agent to yield the desired tertiary amine.[5]

The key steps are:

  • Iminium Ion Formation : The secondary amine nucleophilically attacks the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate readily dehydrates under the reaction conditions to generate a reactive electrophilic iminium ion.

  • Hydride Reduction : A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively delivers a hydride to the iminium ion, yielding the final N-methylated product.

STAB is the reductant of choice for this transformation due to its mild nature and tolerance for slightly acidic conditions, which can facilitate iminium ion formation. Unlike stronger reducing agents, it will not readily reduce the aldehyde (formaldehyde) or the alcohol functional group present in the substrate.[3] This method is preferable to the classical Eschweiler-Clarke reaction, which requires harsher conditions (excess formic acid and high temperatures) and can be less compatible with sensitive functional groups.[6][7][8][9] A key advantage of reductive amination is that the reaction stops cleanly at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[9][10]

Experimental Workflow A 1. Setup - Dissolve amine HCl in DCM - Add TEA for neutralization B 2. Iminium Formation - Add aqueous Formaldehyde - Stir for 30 min at RT A->B C 3. Reduction - Add STAB portion-wise - Stir 4-12h at RT B->C D 4. Monitoring - Check completion by TLC/LC-MS C->D E 5. Quench & Work-up - Add sat. NaHCO₃ solution - Liquid-liquid extraction with DCM D->E Reaction Complete F 6. Isolation - Dry organic layer (Na₂SO₄) - Filter and concentrate E->F G 7. Purification - Flash column chromatography (Silica, DCM/MeOH gradient) F->G H 8. Final Product - Pure (2S,4R)-1-methyl-4- fluoropyrrolidine-2-methanol G->H

Sources

Method

Reagents for selective fluorination to yield (2S,4R) pyrrolidine derivatives

Selective Fluorination Strategies for the Synthesis of (2S,4R)-4-Fluoropyrrolidine Derivatives: Reagents, Mechanisms, and Protocols Executive Summary The incorporation of fluorine into pyrrolidine scaffolds—most notably...

Author: BenchChem Technical Support Team. Date: March 2026

Selective Fluorination Strategies for the Synthesis of (2S,4R)-4-Fluoropyrrolidine Derivatives: Reagents, Mechanisms, and Protocols

Executive Summary

The incorporation of fluorine into pyrrolidine scaffolds—most notably proline derivatives—has become a cornerstone strategy in modern drug discovery and peptide engineering. The targeted synthesis of (2S,4R)-4-fluoropyrrolidine derivatives provides researchers with precise control over molecular conformation, lipophilicity, and metabolic stability[1]. This application note details the causal stereochemical logic, reagent selection criteria, and a field-proven, self-validating protocol for the selective deoxyfluorination of pyrrolidine derivatives.

Stereoelectronic Rationale: Why Target the (2S,4R) Isomer?

In pyrrolidine rings, the extreme electronegativity of fluorine induces a strong gauche effect relative to the ring nitrogen[2]. For the (2S,4R) diastereomer (often referred to as trans-4-fluoro-L-proline), this stereoelectronic preference forces the pyrrolidine ring into a distinct Cγ-exo pucker[2].

The Causality of Conformation: This highly specific Cγ-exo ring pucker thermodynamically stabilizes the trans conformation of the preceding amide (acyl-proline) bond[2]. Drug development professionals leverage this exact mechanism to rigidify peptide backbones, enhance receptor binding affinities, and protect sequences from proteolytic degradation[1].

Strategic Stereocenter Inversion

Nucleophilic deoxyfluorination proceeds via a strict SN2 mechanism, which inherently results in a complete inversion of stereochemistry at the reacting carbon[3].

Because the target is the (2S,4R) configuration, the fluorination precursor must possess the (2S,4S) configuration (e.g., cis-4-hydroxy-L-proline)[3]. However, the naturally abundant and economically viable starting material is (2S,4R)-4-hydroxyproline (trans-4-hydroxy-L-proline). Therefore, a preliminary stereocenter inversion—typically achieved via oxidation to a 4-oxoproline intermediate followed by stereoselective reduction with NaBH₄—is required before fluorination can occur[3].

Workflow N1 Natural (2S,4R)-4-Hydroxyproline (Trans-OH) N2 Oxidation (e.g., TEMPO/NaOCl) N1->N2 N3 4-Oxoproline Intermediate N2->N3 N4 Stereoselective Reduction (NaBH4) N3->N4 N5 (2S,4S)-4-Hydroxyproline (Cis-OH) N4->N5 N6 Deoxyfluorination (XtalFluor-E / Et3N·3HF) N5->N6 SN2 Inversion N7 (2S,4R)-4-Fluoropyrrolidine (Trans-F Target) N6->N7

Figure 1: Stereoselective synthetic workflow for (2S,4R)-4-fluoropyrrolidine derivatives.

Reagent Selection: The Shift to Aminodifluorosulfinium Salts

Historically, Diethylaminosulfur trifluoride (DAST) was the default reagent for converting alcohols to alkyl fluorides. However, DAST is highly moisture-sensitive, generates corrosive free hydrogen fluoride (HF), and poses severe explosion risks at elevated temperatures[4].

To ensure safety and maximize yield, modern protocols favor XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate). Unlike DAST or Deoxo-Fluor, XtalFluor-E is a crystalline salt that does not generate highly corrosive free HF upon ambient moisture exposure, meaning it can be safely handled in standard borosilicate glassware[4]. Furthermore, XtalFluor-E significantly suppresses the E2 elimination pathway, which otherwise leads to unwanted dehydroproline byproducts[4].

Quantitative Reagent Comparison
ReagentChemical TypeThermal Stability (Dec. Temp)Elimination ByproductsHandling & Safety Profile
DAST Diethylaminosulfur trifluoride~90 °C (Explosive risk)HighFuming liquid, highly corrosive, etches glass
Deoxo-Fluor Bis(2-methoxyethyl)aminosulfur trifluoride~140 °CModerateLiquid, less fuming, requires specialized handling
XtalFluor-E Diethylaminodifluorosulfinium tetrafluoroborate>200 °CLowCrystalline solid, bench-stable, standard glassware

Mechanistic Pathway of XtalFluor-E

Because XtalFluor-E is a stable salt, it requires an exogenous fluoride promoter (typically Et₃N·3HF) to drive the SN2 displacement[4]. The hydroxyl group of the (2S,4S)-pyrrolidine attacks the electrophilic sulfur of XtalFluor-E, forming a highly activated alkoxyaminosulfonium intermediate. The exogenous fluoride ion then attacks the C4 position from the opposite face, displacing the leaving group and yielding the (2S,4R) stereocenter[4].

Mechanism M1 (2S,4S)-Pyrrolidine-4-ol M2 XtalFluor-E Activation M1->M2 M3 Alkoxyaminosulfonium Intermediate (Good Leaving Group) M2->M3 -HF M4 Nucleophilic Attack (F-) from Et3N·3HF M3->M4 M5 (2S,4R)-4-Fluoropyrrolidine (Inverted Stereocenter) M4->M5 SN2 Displacement

Figure 2: SN2 mechanistic pathway of XtalFluor-E mediated deoxyfluorination.

Experimental Protocol: Synthesis of N-Boc-(2S,4R)-4-fluoro-L-proline methyl ester

This self-validating protocol utilizes XtalFluor-E to maximize diastereomeric purity while minimizing elimination byproducts.

Materials Required:

  • Starting Material: N-Boc-(2S,4S)-4-hydroxy-L-proline methyl ester (1.0 mmol, 245 mg)

  • Fluorinating Agent: XtalFluor-E (1.5 mmol, 343 mg)

  • Promoter: Triethylamine trihydrofluoride (Et₃N·3HF) (2.0 mmol, 322 mg)

  • Solvent: Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Protection: In an oven-dried borosilicate round-bottom flask equipped with a magnetic stir bar and argon inlet, dissolve the N-Boc-(2S,4S)-4-hydroxy-L-proline methyl ester in 5.0 mL of anhydrous DCM.

    • Causality: The SN2 reaction requires a protected secondary amine (N-Boc) to prevent competitive N-fluorination or degradation by the highly electrophilic sulfur reagent.

  • Promoter Addition: Inject Et₃N·3HF (2.0 mmol) into the stirring solution at room temperature.

    • Causality: XtalFluor-E lacks a free, highly nucleophilic fluoride ion. Et₃N·3HF acts as the essential exogenous fluoride source required to execute the final SN2 displacement[4].

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath and allow it to cool to -78 °C for 10 minutes.

    • Causality: Deoxyfluorination is highly exothermic. Maintaining cryogenic temperatures during reagent addition kinetically disfavors the E2 elimination pathway, preventing the formation of dehydroproline[3].

  • Reagent Addition: Add XtalFluor-E (1.5 mmol) in one single portion. Because it is a non-fuming crystalline solid, this can be done safely by briefly removing the argon septum[4].

  • Reaction Progression: Stir the mixture at -78 °C for 30 minutes. Remove the cooling bath and allow the reaction to slowly warm to room temperature, stirring for an additional 2 hours.

  • Quenching (Self-Validation Step): Slowly add 5.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 15–20 minutes.

    • Validation Cue: You will observe distinct effervescence (CO₂ evolution). The reaction is fully quenched and safe to handle once all bubbling ceases. This neutralizes any residual HF and unreacted sulfinium salts.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure (2S,4R)-4-fluoropyrrolidine derivative.

References

  • Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Sources

Application

Application Note: Strategic Incorporation of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol into Peptidomimetic Backbones

Target Audience: Peptide Chemists, Structural Biologists, and Preclinical Drug Development Professionals Objective: To provide a mechanistic rationale and validated protocols for integrating a highly constrained, fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Preclinical Drug Development Professionals Objective: To provide a mechanistic rationale and validated protocols for integrating a highly constrained, fluorinated amino alcohol into peptide scaffolds to enhance proteolytic stability, membrane permeability, and target affinity.

Mechanistic Rationale: Why This Specific Building Block?

The transition from natural peptides to therapeutically viable peptidomimetics requires overcoming severe pharmacokinetic liabilities, primarily poor membrane permeability and rapid proteolytic degradation. The unnatural building block ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol offers a multi-faceted solution to these challenges through precise stereoelectronic and structural modifications.

The Stereoelectronic Gauche Effect

The introduction of a highly electronegative fluorine atom at the 4-position of a pyrrolidine ring is not merely a steric substitution; it fundamentally alters the conformational landscape of the molecule. According to the foundational work by Raines and colleagues, the antiperiplanar relationship between the highly polarized C–F bond and the adjacent C–H bonds induces a stereoelectronic gauche effect [1]. In the (2S,4R) diastereomer, this effect strongly biases the pyrrolidine ring into a Cγ-exo pucker . When incorporated into a peptide or pseudopeptide, this preorganization restricts the backbone dihedral angles (


 and 

), effectively reducing the entropic penalty upon binding to a target receptor.
Pharmacokinetic Shielding via N-Methylation

Unlike standard 4-fluoroproline, this specific building block features an N-methyl group (a tertiary amine). Recent optimizations in modern oncology—most notably the 2026 development of brain-penetrant KRAS G12C inhibitors—have demonstrated that shielding hydrogen bond donors via N-methylation drastically reduces the topological polar surface area (tPSA) [2]. This modification attenuates active transport by efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), thereby enhancing blood-brain barrier (BBB) penetrance and overall lipophilicity.

Because the nitrogen is a tertiary amine, it cannot act as a nucleophile to form standard internal amide bonds. Therefore, incorporation into a peptide backbone requires alternative conjugation strategies: C-terminal depsipeptide formation (esterification) or N-terminal alkylation (reductive amination) .

Physicochemical Profiling

Understanding the physical divergences between natural proline and this fluorinated derivative dictates the handling and application of the building block.

PropertyL-Proline(2S,4R)-4-Fluoroproline((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol
Ring Pucker Bias Cγ-endo / Cγ-exo (Dynamic)Cγ-exo (Strong Bias)Cγ-exo (Strong Bias)
Peptide Bond Capability Standard internal amideStandard internal amideTerminal capping / Pseudopeptide only
Hydrogen Bond Donor Yes (Secondary Amine)Yes (Secondary Amine)No (N-Methylated Tertiary Amine)
Lipophilicity (LogP) LowModerateHigh (BBB penetrant capability)
Proteolytic Stability Susceptible to ProlidasesResistantHighly Resistant

Incorporation Workflows

The following Graphviz diagram illustrates the two primary pathways for integrating this building block into a peptide sequence, depending on whether the structural goal is C-terminal capping or N-terminal extension.

G Start ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol Path1 Path A: C-Terminal Capping (Depsipeptide Formation) Start->Path1 Path2 Path B: N-Terminal Conjugation (Reduced Amide Isostere) Start->Path2 Step1A DIC / DMAP Activation of Peptide C-Terminus Path1->Step1A Step1B Dess-Martin Oxidation to Aldehyde Path2->Step1B Step2A Esterification with Primary Hydroxyl Step1A->Step2A DCM, 0°C to RT ResultA C-Terminally Capped Peptidomimetic Step2A->ResultA Step2B Reductive Amination (NaBH3CN) with N-Terminus Step1B->Step2B Mild conditions ResultB N-Terminally Alkylated Pseudopeptide Step2B->ResultB pH 5-6

Workflow for incorporating ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol into peptidomimetics.

Validated Experimental Protocols

Protocol A: C-Terminal Depsipeptide Capping (Steglich Esterification)

Causality: The primary hydroxyl group of the building block is an excellent nucleophile, but the adjacent bulky, constrained pyrrolidine ring introduces steric hindrance. We utilize Steglich esterification conditions (DIC/DMAP) because N,N'-Diisopropylcarbodiimide (DIC) efficiently activates the peptide's C-terminal carboxylic acid to an O-acylisourea, while 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, preventing the racemization that typically plagues hindered esterifications.

Self-Validating System: The protocol relies on the visible precipitation of diisopropylurea (DIU) as a kinetic indicator of activation, followed by LC-MS monitoring to ensure the transient O-acylisourea is fully consumed, preventing dead-end N-acylurea formation.

Step-by-Step Methodology:

  • Preparation: Dissolve the fully protected peptide featuring a free C-terminal carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add DIC (1.2 eq) dropwise. Stir for 15 minutes. Validation check: The solution will transition from clear to slightly cloudy as DIU begins to precipitate, confirming successful activation.

  • Catalysis & Coupling: Add DMAP (0.1 eq) followed immediately by ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol (1.5 eq).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours.

  • Monitoring: Extract a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is complete when the mass of the starting peptide and the O-acylisourea intermediate are no longer detectable.

  • Workup: Filter the mixture to remove DIU. Wash the organic filtrate sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase HPLC.

Protocol B: N-Terminal Pseudopeptide Conjugation ( [CH₂-NH] Isostere)

Causality: To attach this building block to the N-terminus of a peptide, the methanol group must first be oxidized to an aldehyde. We use Dess-Martin Periodinane (DMP) because it provides exceptionally mild oxidation, preventing the over-oxidation to a carboxylic acid that occurs with harsher reagents (like Jones reagent). The subsequent reductive amination utilizes Sodium Cyanoborohydride (NaBH₃CN) because it is stable at mildly acidic pH and selectively reduces the iminium ion without reducing the unreacted aldehyde.

Self-Validating System: The reductive amination is strictly buffered at pH 5.5. If the pH drops below 4, the peptide may degrade and the reducing agent will off-gas toxic HCN; if the pH rises above 7, iminium formation stalls, and the aldehyde is prematurely reduced back to the starting alcohol. The pH acts as the master control switch for the reaction's success.

Step-by-Step Methodology:

  • Oxidation: Dissolve ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M). Add DMP (1.2 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Quench & Isolate: Quench with a 1:1 mixture of saturated Na₂S₂O₃ and NaHCO₃. Extract with DCM, dry, and concentrate carefully (the resulting aldehyde is volatile). Validation check: TLC (staining with 2,4-DNP) should reveal a bright yellow/orange spot, confirming aldehyde formation.

  • Imine Formation: Dissolve the target peptide (free N-terminus, 1.0 eq) and the freshly prepared aldehyde (1.5 eq) in anhydrous Methanol. Add catalytic glacial acetic acid to adjust the pH strictly to 5.5 (verify via pH paper on a spotted aliquot). Stir for 1 hour at room temperature to allow iminium ion equilibration.

  • Reduction: Cool the mixture to 0 °C. Add NaBH₃CN (2.0 eq) in one portion. Stir for 12 hours, allowing it to warm to room temperature.

  • Monitoring: Analyze via LC-MS. A successful reaction will show a mass shift corresponding to the addition of the fluorinated pyrrolidine moiety minus one water molecule (

    
    M = +115.08 Da).
    
  • Workup: Quench the reaction with water, evaporate the methanol, and lyophilize the crude mixture prior to preparative HPLC purification.

References

  • Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers Source: Journal of the American Chemical Society (2003) URL:[Link] [1]

  • Discovery and Optimization of a Potent, Efficacious, and Brain-Penetrant Inhibitor of KRAS G12C Source: Journal of Medicinal Chemistry (2026) URL:[Link] [2]

Technical Notes & Optimization

Troubleshooting

Preventing racemization during synthesis of (2S,4R)-fluoropyrrolidines

Technical Support Center: Synthesis of (2S,4R)-Fluoropyrrolidines A Guide to Preventing Racemization and Other Common Pitfalls Introduction (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid and its derivatives are crucial bu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (2S,4R)-Fluoropyrrolidines

A Guide to Preventing Racemization and Other Common Pitfalls

Introduction

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry, notably for their use in synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1][2] The precise stereochemistry of these compounds is paramount to their biological activity.[3] However, the synthesis, which typically starts from (2S,4R)-4-hydroxyproline, presents a significant challenge: the risk of racemization, particularly at the C4 position during the critical deoxyfluorination step. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers navigate the complexities of this synthesis and maintain stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of (2S,4R)-fluoropyrrolidines?

The principal cause of racemization at the C4 position is the mechanism of the deoxyfluorination reaction, which replaces the hydroxyl group of a (2S,4R)-4-hydroxyproline derivative with fluorine. This step can proceed through an undesirable SN1-like pathway, especially when using common fluorinating agents like Diethylaminosulfur Trifluoride (DAST). An SN1 mechanism involves the formation of a planar carbocation intermediate, which can then be attacked by the fluoride ion from either face, leading to a mixture of diastereomers and a loss of enantiomeric excess (%ee).[4]

Q2: How do protecting groups influence the stereochemical outcome of the fluorination reaction?

Protecting groups are critical for a successful and stereoselective synthesis.[5]

  • N-Protecting Group: The choice of the nitrogen protecting group (e.g., Boc, Cbz, Fmoc) is crucial. A bulky N-protecting group can sterically hinder the formation of elimination byproducts and can influence the conformation of the pyrrolidine ring, which in turn can affect the stereochemical outcome of the fluorination reaction.

  • Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester (e.g., methyl or benzyl ester) to prevent side reactions, such as the formation of an acyl fluoride.[1] This protection also enhances solubility in common organic solvents used for the fluorination reaction.[6]

Q3: Which fluorinating agent is best to minimize racemization?

There is no single "best" agent, as the optimal choice depends on the specific substrate and reaction conditions. However, some reagents are known to favor an SN2 mechanism, which proceeds with inversion of configuration and preserves stereochemical integrity.

Fluorinating AgentTypical MechanismAdvantagesDisadvantages
DAST Can be SN1 or SN2Readily available, effective for many alcohols.[7]Prone to causing rearrangements and elimination; can lead to racemization.[4]
Deoxo-Fluor® SN2-likeThermally more stable than DAST, often gives higher yields and cleaner reactions.Can still cause elimination, especially with hindered alcohols.[4]
PyFluor SN2Generally high stereoinversion, mild conditions.[8]Can be more expensive.
Fluolead™ SN2Effective for double fluorination of hydroxyproline to form acyl fluorides with high stereospecificity.[1]Specific applications may be narrower.

Q4: How can I accurately determine the enantiomeric/diastereomeric purity of my product?

Accurate determination of stereochemical purity is essential. The most reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers.[9] A suitable chiral stationary phase (e.g., polysaccharide-based columns) is used to resolve the stereoisomers.[9]

  • ¹⁹F NMR Spectroscopy: Fluorine NMR is a powerful tool. The fluorine chemical shift is highly sensitive to its stereochemical environment. By using a chiral solvating agent or by converting the product into diastereomeric derivatives, it is often possible to distinguish and quantify the different stereoisomers.[10]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Issue 1: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) in the Fluorinated Product
  • Symptom: Chiral HPLC or ¹⁹F NMR analysis shows a significant amount of the undesired (2S,4S) diastereomer or other stereoisomers.

  • Root Cause Analysis: This strongly suggests that the fluorination reaction is proceeding, at least partially, through an SN1 or other stereoablative pathway.[8]

  • Solutions:

    • Lower the Reaction Temperature: Perform the fluorination at the lowest possible temperature (e.g., starting at -78 °C and warming slowly).[4] Lower temperatures favor the kinetically controlled SN2 pathway over the thermodynamically favored SN1 pathway.[11]

    • Change the Fluorinating Agent: If using DAST, consider switching to a reagent known for promoting SN2 reactions with higher fidelity, such as PyFluor or Deoxo-Fluor®.[8]

    • Solvent Choice: The solvent can dramatically influence the reaction mechanism. Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are generally preferred as they are less likely to stabilize a carbocation intermediate.[12] Avoid polar, protic solvents.

Issue 2: Significant Formation of an Alkene Byproduct
  • Symptom: NMR and GC-MS analysis reveals the presence of a dehydrated pyrrolene byproduct.

  • Root Cause Analysis: This is a classic E2 elimination side reaction, which competes with the desired SN2 substitution.[4] It is often promoted by the same factors that favor the SN1 pathway, as well as by steric hindrance around the reaction center.

  • Solutions:

    • Optimize Base (if applicable): Some modern fluorination protocols use a non-nucleophilic base. Ensure the correct stoichiometry and type of base is used. A bulky, non-nucleophilic base is preferred.

    • Re-evaluate Protecting Groups: A very bulky N-protecting group might sterically hinder the approach of the fluoride nucleophile, making elimination more competitive. Consider if a slightly smaller protecting group could be used without compromising other aspects of the synthesis.

    • Temperature Control: As with racemization, lower temperatures will disfavor the elimination pathway.[4]

Experimental Protocols

Protocol 1: Stereoretentive Deoxyfluorination of N-Boc-(2S,4R)-4-hydroxyproline Methyl Ester

This protocol is designed to maximize the SN2 pathway and minimize racemization.

Step 1: Preparation of the Substrate Ensure your starting material, N-Boc-(2S,4R)-4-hydroxyproline methyl ester, is of high purity (>98%) and completely dry. Moisture will consume the fluorinating agent.[4]

Step 2: Fluorination Reaction

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (1.2 eq) dropwise to the stirred solution over 20-30 minutes. The reaction is exothermic, and maintaining a low temperature is critical.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.

  • Slowly warm the reaction to 0 °C and let it stir for an additional 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting material.

Step 3: Quenching and Work-up

  • Carefully quench the reaction at 0 °C by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification and Analysis

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the purified product for stereochemical purity using Chiral HPLC.

Protocol 2: Chiral HPLC Method for Purity Analysis

This is a general method; optimization for your specific derivative may be required.

  • Column: Chiralpak® IC or equivalent polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Inject a racemic or diastereomeric mixture standard to determine the retention times of both the desired (2S,4R) and undesired (2S,4S) isomers.

    • Inject the purified sample.

    • Calculate the diastereomeric excess (d.e.) using the peak areas: d.e. (%) = [ (Area(2S,4R) - Area(2S,4S)) / (Area(2S,4R) + Area(2S,4S)) ] x 100

Visualizations

Diagram 1: Key Synthetic Step and Racemization Pathway

G cluster_0 Desired SN2 Pathway (Inversion) cluster_1 Undesired SN1 Pathway (Racemization) A N-Boc-(2S,4R)-Hydroxyproline Ester B Transition State (Backside Attack) A->B [F⁻] C (2S,4S)-Fluoropyrrolidine (Incorrect Stereoisomer) B->C D N-Boc-(2S,4R)-Hydroxyproline Ester E Planar Carbocation Intermediate D->E Loss of OH F (2S,4S)-Fluoropyrrolidine E->F [F⁻] attack G (2S,4R)-Fluoropyrrolidine E->G [F⁻] attack G start Low d.e. or e.e. Detected by HPLC/NMR q1 Is reaction temp at -78°C? start->q1 a1_no Lower temperature and re-run q1->a1_no No q2 Are you using DAST? q1->q2 Yes end_node Re-analyze purity a1_no->end_node a2_yes Switch to PyFluor or Deoxo-Fluor® q2->a2_yes Yes q3 Is solvent anhydrous DCM? q2->q3 No a2_yes->end_node a3_no Use anhydrous, non-polar solvent and re-run q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Decision tree for troubleshooting loss of stereochemical purity.

References

  • Benchchem Technical Support Team. (2025). Technical Support Center: Overcoming Side Reactions in Fluorination. Benchchem.
  • Benchchem Technical Support Team. (2025). Technical Support Center: Avoiding Racemization of Hydroxyproline in Peptide Synthesis. Benchchem.
  • Konig, S. et al. (2018). Biosynthesis and racemization of proline and hydroxyprolines. ResearchGate. Available from: [Link]

  • Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. Wiley. Available from: [Link]

  • Scientific Update. (2019). Light-driven Deoxyfluorination of Alcohols with Seletfluor. Scientific Update. Available from: [Link]

  • Benchchem Technical Support Team. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
  • Common Organic Chemistry. Alcohol to Fluoride. Available from: [Link]

  • Grishanov, D. A. et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Umemoto, T. et al. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. PubMed. Available from: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Webb, T. R. et al. (2022). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PMC. Available from: [Link]

  • Akaji, K. et al. (1991). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. Available from: [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
  • Bretscher, L. E. et al. (2012). (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. PMC. Available from: [Link]

  • Benchchem Technical Support Team. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Kumar, A. et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters.
  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Labinsights. Available from: [Link]

  • Sal-Sahafi, N. et al. (2011). 3S-fluoroproline as a probe to monitor proline isomerization during protein folding by 19F-NMR. PMC. Available from: [Link]

  • Benchchem Technical Support Team. (2025). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis. Benchchem.
  • Iio, C. et al. (2025). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry. Available from: [Link]

  • Benchchem Technical Support Team. (2025). Technical Support Center: Prevention of Racemization in Peptide Synthesis. Benchchem.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Li, H. et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed. Available from: [Link]

  • Shrestha, K. et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available from: [Link]

  • Benchchem Technical Support Team. (2025). A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis: Featuring (S)-1- Boc-2-(aminomethyl)pyrrolidine Derivatives. Benchchem.

Sources

Optimization

Technical Support Center: Reactivity of Hydroxyl Groups in Fluoropyrrolidines

Ticket Status: OPEN Subject: Troubleshooting Low Reactivity & Side Reactions in 3/4-Fluoro-Hydroxypyrrolidines Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Subject: Troubleshooting Low Reactivity & Side Reactions in 3/4-Fluoro-Hydroxypyrrolidines Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The incorporation of fluorine into the pyrrolidine scaffold—specifically in 3-fluoro-4-hydroxypyrrolidine motifs—is a high-value strategy in medicinal chemistry (e.g., DPP-4 inhibitors) to modulate pKa, metabolic stability, and protein-ligand binding. However, this modification introduces significant synthetic hurdles.[1] The high electronegativity of fluorine (


) creates a strong inductive effect (

), dramatically reducing the nucleophilicity of the proximal hydroxyl group. Furthermore, the fluorine gauche effect locks the ring into specific puckered conformations (C4-endo vs. C4-exo), often creating steric environments that hinder standard

trajectories.

This guide addresses the three most common failure modes: Stalled O-Alkylation , HF Elimination (Decomposition) , and Mitsunobu Inversion Failures .[1]

Module 1: Nucleophilic Substitution (O-Alkylation/Acylation)

Q: Why is my O-alkylation yield <10% even after 24h?

Diagnosis: Electronic Deactivation & Conformational Locking. The fluorine atom pulls electron density away from the hydroxyl oxygen through the


-bond framework. This lowers the 

of the hydroxyl proton (making it more acidic) but paradoxically makes the resulting alkoxide less nucleophilic (less willing to donate electrons to an electrophile). Additionally, if your N-protecting group (e.g., Boc, Cbz) and the Fluorine are in a specific relative orientation, the ring may adopt a conformation where the hydroxyl group is pseudo-axial, hindering approach to the electrophile.

Troubleshooting Protocol:

  • Switch Bases: Weak bases like

    
     or 
    
    
    
    are often insufficient to generate a high concentration of the alkoxide species due to the inductive destabilization.
    • Recommendation: Use NaH (Sodium Hydride) or KHMDS in dry THF/DMF at 0°C to ensure complete deprotonation before adding the electrophile.

  • Activate the Electrophile: Standard alkyl halides (R-Br, R-Cl) may be too sluggish.[1]

    • Recommendation: Use Alkyl Triflates (R-OTf) or add a silver catalyst (Ag₂O ) to precipitate the halide and drive the reaction.

  • Solvent Polarity: In non-polar solvents, the tight ion pair between the cation and the fluorinated alkoxide further reduces reactivity.

    • Recommendation: Use DMF or DMSO (polar aprotic) to solvate the cation and leave the "naked" alkoxide free to react.

Q: I see a new spot on TLC, but NMR shows a double bond. What happened?

Diagnosis: HF Elimination (E2 Mechanism). This is the most critical risk. The proton alpha to the fluorine (or the proton alpha to the hydroxyl, depending on the base) is acidified. If you use a strong, hard base (like NaOH or sometimes even NaH with heating) and the geometry allows an anti-periplanar arrangement between the Hydrogen and Fluorine (or Leaving Group), you will trigger an elimination reaction, ejecting HF and aromatizing or forming a pyrroline.

Prevention Strategy:

  • Temperature Control: Never heat the reaction above 40°C if using strong bases.

  • Base Selection: If elimination is observed with NaH, switch to BTPP (tert-Butylimino-tri(pyrrolidino)phosphorane).[1] It is a strong, non-ionic organic base that is bulky and less likely to abstract a proton for elimination.[1]

Module 2: The Mitsunobu Reaction

Q: My Mitsunobu reaction (DEAD/PPh3) returns starting material or complex mixtures.

Diagnosis: Steric Bulk &


 Mismatch.
The standard Mitsunobu mechanism requires the alcohol to attack the phosphonium intermediate.[2] In fluoropyrrolidines, the hydroxyl group is electronically deactivated (poor nucleophile) and often sterically crowded by the N-protecting group and the fluorine atom. Standard Triphenylphosphine (PPh3) and DEAD often fail to activate the hindered alcohol efficiently.

Advanced Protocol: The "Hardened" Mitsunobu

ParameterStandard ConditionRecommended for FluoropyrrolidinesReason
Phosphine


(Tributylphosphine)

is more nucleophilic and less sterically demanding, forming the betaine intermediate faster.
Azo Reagent DEAD / DIADADDP (1,1'-(Azodicarbonyl)dipiperidine)ADDP forms a more stable betaine and is more reactive.[1]
Nucleophile Benzoic Acidp-Nitrobenzoic Acid Lower

acids (<11) are required to protonate the betaine intermediate efficiently.
Temperature 0°C to RT0°C to 40°C Slight heating may be required to overcome the activation energy of the

displacement, but monitor for elimination.

Step-by-Step Workflow:

  • Dissolve Fluoropyrrolidine (1.0 equiv),

    
    -Nitrobenzoic acid (1.5 equiv), and 
    
    
    
    (1.5 equiv) in anhydrous Toluene/THF (1:1).
  • Cool to 0°C under Argon.

  • Add ADDP (1.5 equiv) slowly as a solid or solution.

  • Allow to warm to RT. If no reaction after 4h, heat to 40°C.

  • Note:

    
     is air-sensitive and smells foul; use proper ventilation.[1]
    

Module 3: Visualization of Failure Modes

The following diagrams illustrate the competing pathways and electronic effects governing these reactions.

Diagram 1: Electronic & Steric Landscape

This diagram visualizes why the hydroxyl group is deactivated (Inductive Effect) and how the Gauche Effect locks the conformation.

G cluster_0 Electronic Deactivation cluster_1 Conformational Lock (Gauche Effect) F_atom Fluorine (F) Electron Withdrawing C_ring Pyrrolidine Ring Carbon F_atom->C_ring Inductive Pull (-I) OH_group Hydroxyl (-OH) Nucleophile C_ring->OH_group Reduced e- Density Pucker Ring Pucker (C4-endo/exo) OH_group->Pucker Steric Hinderance Sigma_CH σ(C-H) Orbital Sigma_CF σ*(C-F) Orbital Sigma_CH->Sigma_CF Hyperconjugation Sigma_CF->Pucker Locks Conformation

Caption: Figure 1.[1] The electron-withdrawing nature of fluorine reduces hydroxyl nucleophilicity, while hyperconjugation (


) locks the ring conformation, potentially hindering reagent approach.
Diagram 2: Reaction Pathways (Substitution vs. Elimination)

This flow illustrates the critical decision points to avoid HF elimination.

ReactionPath Start Fluoropyrrolidine-OH + Base Decision Base Strength / Temp Start->Decision Path_Sub Pathway A: Substitution (Desired) Decision->Path_Sub Weak/Bulky Base (NaH/BTPP) + Low Temp Path_Elim Pathway B: Elimination (Failure) Decision->Path_Elim Hard Base (NaOH/KOtBu) + Heat Product O-Alkylated Product Path_Sub->Product Byproduct Pyrroline (HF loss) Path_Elim->Byproduct

Caption: Figure 2. Kinetic competition between


 substitution and E2 elimination.[1] High temperatures and hard bases favor the irreversible loss of HF.

References

  • Conform

    • Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
    • Source: Beilstein J. Org.[1][3] Chem. (via NIH/ResearchGate)[1]

    • URL:[Link]

  • Synthesis & Reactivity of 3-Fluoro-4-hydroxyproline

    • Title: 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition.[1][4]

    • Source: Journal of the American Chemical Society (via NIH PMC)
    • URL:[Link]

  • Mitsunobu Reaction Troubleshooting

    • Title: The Mitsunobu Reaction: Mechanism and Troubleshooting.[5][6]

    • Source: Chemistry Steps
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Significance of Fluorine in Medicinal Chemistry: A Review.
    • Source: Asian Journal of Research in Chemistry[4]

    • URL:[Link]

Sources

Troubleshooting

Stability of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol in acidic conditions

Technical Support Center: Stability & Handling of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol in Acidic Conditions Overview & Mechanistic Causality ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol (CAS 2206737-7...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol in Acidic Conditions

Overview & Mechanistic Causality

((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol (CAS 2206737-78-0)[1] is a highly specialized chiral building block with a molecular weight of 133.17 g/mol [2]. It is frequently utilized in the synthesis of advanced therapeutics, including KRAS inhibitors[3] and antibacterial agents[4].

When subjected to acidic conditions, researchers often express concern regarding the stability of the tertiary amine, the primary alcohol, and the sp3-hybridized organofluorine. As a Senior Application Scientist, I can confirm that this compound exhibits exceptional stability in dilute to moderate acidic environments . The causality behind this stability rests on three mechanistic pillars:

  • Rapid Protonation & Deactivation: The parent N-methylpyrrolidine has a pKa of ~10.4. The electron-withdrawing inductive effects (-I) of the 4-fluoro and 2-hydroxymethyl groups lower this pKa to an estimated 8.5–9.0. In acidic media (pH < 7), the tertiary amine rapidly and reversibly protonates to form an ammonium cation. This protonation significantly increases the molecule's hydration energy and sterically/electronically shields the nitrogen from oxidative degradation.

  • C-F Bond Fortification: The carbon-fluorine bond is inherently strong (~485 kJ/mol). In an acidic environment, the adjacent protonated nitrogen exerts a powerful electron-withdrawing effect. This severely destabilizes any potential carbocation intermediate at the C4 position, effectively shutting down E1 elimination (loss of HF) or SN1 substitution pathways.

  • Primary Alcohol Resilience: The 2-hydroxymethyl group is a primary alcohol. Unlike tertiary or secondary alcohols, primary alcohols require extremely harsh conditions (e.g., concentrated H2SO4 at >150°C) to undergo dehydration. In standard acidic workflows (e.g., 0.1% TFA, 1M HCl), this functional group remains completely intact.

Quantitative Data Summary

To predict the behavior of this compound during your workflows, refer to the following physicochemical summary.

PropertyValue / DescriptionImpact on Acidic Workflows
Molecular Weight 133.17 g/mol Target mass in LC-MS will appear as [M+H]+ at m/z 134.1.
Estimated pKa ~8.5 – 9.0Fully protonated at pH < 7. Requires pH > 11 for complete free-basing.
C-F Bond Energy ~485 kJ/molHighly resistant to acid-catalyzed defluorination or elimination.
LogD (pH 2.0) < -1.0 (Highly Hydrophilic)Will completely partition into the aqueous layer during acidic extraction.

Troubleshooting Guides & FAQs

Q: Why am I experiencing an apparent loss of material during an acidic aqueous workup? Root Cause: The compound is not degrading; it is partitioning entirely into the aqueous phase. At pH levels below its pKa, the tertiary amine is fully protonated, forming a highly polar ammonium salt that is insoluble in standard organic extraction solvents (like Ethyl Acetate or Dichloromethane). Solution: Perform a reverse extraction. You must basify the aqueous layer to a pH > 11 to neutralize the ammonium salt back to its free base form before extracting with an organic solvent (See Protocol 1).

Q: My LC-MS shows poor retention, peak splitting, and tailing when using 0.1% Formic Acid. Is the compound unstable in the mobile phase? Root Cause: This is a chromatographic artifact, not chemical degradation. In 0.1% Formic Acid, the molecule is a highly polar cation. It is too hydrophilic to be retained by the standard hydrophobic mechanisms of a C18 column. Furthermore, the protonated amine interacts strongly with residual, unendcapped silanols on the silica support, causing severe peak tailing. Solution: Switch your chromatographic method. Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed to retain and separate polar, basic compounds. Alternatively, use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) on a pH-resistant C18 column to keep the analyte in its neutral state.

Q: Can I use strong Lewis acids (e.g., BBr3, AlCl3) or concentrated mineral acids with this compound? Root Cause: While the compound is stable to dilute Brønsted acids (HCl, TFA, AcOH), strong Lewis acids can coordinate directly with the fluorine atom or the hydroxyl oxygen. This can lead to unwanted side reactions, such as fluoronium ion abstraction or complexation-induced cleavage. Concentrated H2SO4 combined with heat will eventually force the dehydration of the primary alcohol. Solution: Restrict acidic exposure to dilute or moderate Brønsted acids. If Lewis acids are required for a subsequent synthetic step, carefully monitor the reaction at cryogenic temperatures to prevent degradation.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Quantitative Recovery via Acid-Base Extraction This protocol ensures the complete recovery of the compound from an acidic reaction mixture.

  • Acidification & Washing: Ensure your reaction mixture is at pH < 3 using 1M HCl. Wash the aqueous layer with an equal volume of Ethyl Acetate (EtOAc).

    • Self-Validation Check: The aqueous layer will remain clear. The target compound is safely locked in the aqueous phase as an ammonium salt. Discard the organic layer (which now contains neutral impurities).

  • Basification: Cool the aqueous layer in an ice bath (0-5°C). Slowly add 1M NaOH dropwise while stirring until the pH exceeds 11.

    • Self-Validation Check: Spot the solution on broad-range pH paper; it must turn dark blue. The solution may become slightly cloudy as the less water-soluble free base precipitates or forms micro-droplets.

  • Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM).

    • Self-Validation Check: The target compound will now partition smoothly into the denser DCM layer.

  • Drying & Concentration: Combine the DCM layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure free base.

ExtractionWorkflow Start Acidic Aqueous Mixture (Target is Protonated) Wash Wash with EtOAc (Removes Neutral Impurities) Start->Wash Keep Aqueous Layer Basify Add 1M NaOH (Adjust to pH > 11) Wash->Basify Discard Organic Extract Extract with DCM (Target is Free Base) Basify->Extract Check pH Dry Dry over Na2SO4 & Concentrate (Pure Target Recovered) Extract->Dry Keep Organic Layer

Workflow for the quantitative acid-base extraction of the pyrrolidine derivative.

Protocol 2: LC-MS Analysis of Polar Amines (HILIC Method) This protocol provides a reliable analytical method for highly polar, basic compounds that fail on standard C18 columns.

  • Column Selection: Equip the LC system with a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (Highly organic is the "weak" solvent in HILIC). Ramp to 50% B over 5 minutes.

    • Self-Validation Check: The high organic starting condition forces the polar ammonium salt to partition into the water-enriched layer on the silica surface, ensuring strong retention.

  • Detection: Monitor via ESI+ MS.

    • Self-Validation Check: Look for a sharp, symmetrical peak exhibiting the [M+H]+ ion at m/z 134.1.

LCMSTroubleshooting Issue Issue: Poor Retention / Tailing (0.1% FA on C18) CheckMS Check MS Spectra Is m/z 134.1 [M+H]+ present? Issue->CheckMS Degradation Degradation Unlikely (Check source temp/voltage) CheckMS->Degradation No Polarity Root Cause: High Polarity (Amine is fully protonated) CheckMS->Polarity Yes Solution1 Solution A: Switch to HILIC Column Polarity->Solution1 Solution2 Solution B: Use High pH Mobile Phase (pH 10) Polarity->Solution2

LC-MS troubleshooting logic tree for highly polar, basic pyrrolidine derivatives.

References

  • Google Patents. "Preparation and application method of heterocyclic compound as KRAS inhibitor (TW202241869A).
  • Google Patents. "2-pyrrolidine phenylhydrazides antibacterial agents (EP3490984A1).
  • Bordwell, F. G. "Bordwell pKa Table (Acidity in DMSO)." Hans Reich Collection, Organic Chemistry Data.[Link]

  • O'Hagan, D. "The C–F bond as a conformational tool in organic and biological chemistry." Chemical Society Reviews, 2008.[Link]

Sources

Optimization

Optimizing diastereomeric ratio in 4-fluoropyrrolidine synthesis

Technical Support Center: Stereocontrol in 4-Fluoropyrrolidine Synthesis Current Status: Operational Subject: Optimizing Diastereomeric Ratio (dr) & Minimizing Elimination Ticket ID: F-PRO-OPT-001 Executive Summary The s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereocontrol in 4-Fluoropyrrolidine Synthesis

Current Status: Operational Subject: Optimizing Diastereomeric Ratio (dr) & Minimizing Elimination Ticket ID: F-PRO-OPT-001

Executive Summary

The synthesis of 4-fluoropyrrolidines (4-F-Pro) is a critical workflow in medicinal chemistry, particularly for modulating the physicochemical properties of peptidomimetics (e.g., DPP-4 inhibitors).[1] The primary challenge lies in the stereoselective introduction of fluorine onto the pyrrolidine ring.

This guide addresses the two most common failure modes:

  • Erosion of Diastereomeric Ratio (dr): Caused by SN1 leakage or Neighboring Group Participation (NGP).

  • Elimination (Dehydroproline formation): Caused by the basicity of fluorinating reagents or high reaction temperatures.

Module 1: Strategic Planning & Route Selection

The "Inversion Rule" The most reliable route utilizes Deoxyfluorination of 4-hydroxyproline (Hyp) derivatives. This reaction proceeds primarily via an SN2 mechanism , resulting in the inversion of the stereocenter.[2]

Critical Decision Table:

Desired Product Required Starting Material Key Mechanism
(2S, 4S)-4-Fluoro (cis-4-F-Pro) (2S, 4R)-4-Hydroxy (trans-Hyp) Direct SN2 Inversion

| (2S, 4R)-4-Fluoro (trans-4-F-Pro) | (2S, 4S)-4-Hydroxy (cis-Hyp)* | Direct SN2 Inversion |

*Note: The (2S, 4S)-cis-Hyp precursor is not naturally abundant. It is typically generated by inverting natural trans-Hyp via a Mitsunobu reaction or lactonization/hydrolysis sequence prior to fluorination [1].

Module 2: Reagent Selection (Safety & Selectivity)

While DAST (Diethylaminosulfur trifluoride) is the historical standard, it is thermally unstable and prone to causing elimination. We recommend XtalFluor-E® for optimized dr and safety profiles.

Comparative Analysis:

Feature DAST / Deoxo-Fluor XtalFluor-E (Recommended)
State Liquid (Fumes, unstable >90°C) Crystalline Solid (Stable)
HF Generation Generates free HF in situ Requires exogenous HF source (controlled)
Selectivity High elimination risk (creates 3-pyrroline) Reduced elimination; higher yield of fluoride

| Mechanism | Rapid SN2 / Competitive E2 | Activated SN2 with promoter |

Module 3: Optimized Experimental Protocol

Protocol: Synthesis of N-Boc-cis-4-Fluoroproline Methyl Ester Targeting high dr (>95:5) and minimal elimination.

Reagents:

  • Substrate: N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv)

  • Reagent: XtalFluor-E (1.5 equiv)

  • Promoter: Et3N·3HF (2.0 equiv) or DBU (for acid-sensitive substrates)

  • Solvent: Anhydrous DCM (0.1 M)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-trans-4-hydroxy-L-proline methyl ester and anhydrous DCM under N2 atmosphere. Cool to -78°C .

    • Why? Low temperature suppresses the E2 elimination pathway, which has a higher activation energy than the SN2 substitution.

  • Activation: Add Et3N·3HF (Promoter) dropwise, followed by the addition of solid XtalFluor-E in one portion.

    • Tech Note: Unlike DAST, XtalFluor-E does not release fluoride spontaneously; the promoter is essential to generate the active fluorinating species [2].

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature (RT) over 4–12 hours. Monitor by TLC or 19F NMR.

  • Quench: Quench carefully with 5% aqueous NaHCO3. Stir vigorously for 15 minutes.

  • Purification: Extract with DCM. The elimination byproduct (3,4-dehydroproline) is less polar than the fluoro-product. Flash chromatography (Hexane/EtOAc) usually achieves separation.

Module 4: Troubleshooting & FAQs

Q1: I am observing "Retention of Configuration" (getting trans-F from trans-OH). Why? Diagnosis: Neighboring Group Participation (NGP). Root Cause: If you use an N-Acyl or N-Cbz protecting group, the carbonyl oxygen can attack the activated C4 position from the back face (anchimeric assistance), forming an oxazolinium intermediate. The subsequent fluoride attack opens this ring, leading to overall retention or rearrangement. Solution: Switch to N-Boc or N-Trityl protection. The steric bulk and electronic properties of the tert-butyl carbamate minimize this participation [3].

Q2: My crude NMR shows 30% alkene (elimination product). How do I fix this? Diagnosis: E2 Elimination dominance. Root Cause: The reaction mixture is too basic, or the temperature ramp was too fast. Solution:

  • Ensure the reaction starts at -78°C.

  • Switch from DAST to XtalFluor-E/Et3N·3HF.[3][4]

  • If using DAST, avoid "old" bottles (HF buildup increases elimination).

Q3: How do I accurately measure the diastereomeric ratio (dr)? Solution: Do not rely on 1H NMR alone, as the ring protons often overlap. Use 19F NMR (with proton decoupling if possible).

  • cis-4-F (from trans-Hyp): typically ~ -175 ppm.

  • trans-4-F (from cis-Hyp): typically ~ -184 ppm. (Shifts vary based on solvent and protecting groups; run a standard if available).

Module 5: Mechanistic Visualization

The following diagram illustrates the competition between the desired SN2 inversion, the unwanted NGP (Retention), and Elimination.

G Start Trans-4-Hydroxyproline (N-Protected) Activated Activated Intermediate (O-S Bond Formed) Start->Activated XtalFluor-E / DAST Product Cis-4-Fluoropyrrolidine (Inversion - Desired) Activated->Product F- Attack (SN2) N-Boc / Low Temp Elimination 3,4-Dehydroproline (Elimination - Side Product) Activated->Elimination Base / High Temp (E2 Pathway) Retention Trans-4-Fluoropyrrolidine (Retention - NGP Issue) Activated->Retention N-Cbz / N-Acyl (Anchimeric Assistance)

Figure 1: Reaction pathways in the fluorination of hydroxyproline.[1][2][5][6] Green path indicates the desired SN2 inversion optimized by N-Boc protection and low temperature.

References

  • Synthesis of 4-Fluoroprolines: Demange, L., et al. "Practical Synthesis of Boc- and Fmoc-Protected 4-Fluoro- and 4-Difluoroprolines from 4-Hydroxyproline." Tetrahedron Letters, vol. 39, no. 9, 1998, pp. 1169–1172. Link

  • XtalFluor Development: Beaulieu, F., et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents."[7] Organic Letters, vol. 11, no.[7] 21, 2009, pp. 5050–5053.[7] Link

  • Protecting Group Effects: Kaczmarek, P., et al. "Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents."[8] RSC Advances, 2018, 8, 24444-24457.[8] Link

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopicity of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing reproducibility issues when handling highly sensitive pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing reproducibility issues when handling highly sensitive pharmaceutical intermediates. ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is a critical structural building block, most notably utilized in the synthesis of KRAS G12D inhibitors [1]. However, it isolates as a "hygroscopic yellow solid" [1], which introduces severe variability in downstream coupling reactions if ambient moisture is not rigorously controlled.

This guide provides the mechanistic causality behind its behavior, troubleshooting FAQs, and self-validating protocols to ensure scientific integrity in your workflows.

Part 1: The Mechanistic Causality of Moisture Uptake

Understanding why a compound behaves a certain way is the first step in controlling it. The extreme hygroscopicity of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is driven by three synergistic molecular features:

  • Hydrogen Bonding Network: The primary alcohol (-OH) acts as both a potent hydrogen bond donor and acceptor, readily capturing atmospheric water molecules.

  • Tertiary Amine Basicity: The N-methylpyrrolidine core provides localized electron density. The lone pair on the nitrogen atom strongly coordinates with water, creating a hydration shell around the molecule [4].

  • Fluorine Inductive Effect: The C4-fluorine atom exerts a strong electron-withdrawing inductive effect. While it modulates the basicity of the adjacent amine, it simultaneously increases the overall dipole moment and polar surface area of the pyrrolidine ring, thermodynamically favoring the adsorption of polar water molecules [4].

Part 2: Troubleshooting Guide & FAQs

Q1: My isolated ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol turns into a sticky gum on the benchtop within minutes. How can I accurately weigh it? A1: You are observing deliquescence—the compound is absorbing so much atmospheric moisture that it is dissolving into its own hydration layer. This drastically skews mass calculations and stoichiometry. Solution: You must weigh this compound in a controlled environment (e.g., a glovebox with <5 ppm H


O). If a glovebox is unavailable, utilize a "weighing by difference" method inside a desiccator, adhering strictly to dynamic vapor sorption (DVS) informed handling time limits [2].

Q2: My downstream Buchwald-Hartwig coupling yields are dropping, and I see increased side products. Is water the culprit? A2: Yes. Moisture introduced by this hygroscopic pyrrolidine intermediate will rapidly poison transition metal catalysts or quench electrophilic reagents. Causality: Water outcompetes the pyrrolidine's hydroxyl group as a nucleophile, leading to hydrolyzed starting materials and degraded catalysts. Always perform a Karl Fischer (KF) titration before the reaction. If water content exceeds 0.2% w/w, you must perform an azeotropic drying step.

Q3: How should I store the bulk material to prevent degradation over time? A3: Store the bulk solid in a tightly sealed amber vial, backfilled with Argon, and placed inside a secondary desiccator containing Drierite (calcium sulfate) or silica gel at -20°C. Critical Step: Before opening, allow the vial to warm to room temperature completely to prevent condensation from forming on the cold solid [3].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every handling procedure must be a self-validating system. The following protocols ensure the material is dry and verify the success of the drying process.

Protocol A: Azeotropic Drying and Inert Transfer

Causality: Toluene forms a minimum-boiling azeotrope with water. As toluene evaporates under reduced pressure, it physically strips the hydrogen-bonded water molecules from the pyrrolidine matrix without requiring temperatures that could degrade the compound.

  • Dissolution: Dissolve the wet ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol in anhydrous toluene (10 mL per gram of compound) in a round-bottom flask.

  • Azeotropic Stripping: Concentrate the solution under reduced pressure using a rotary evaporator at 40°C.

  • Iteration: Repeat the toluene addition and evaporation process twice more to ensure complete water removal.

  • High Vacuum: Dry the resulting residue under high vacuum on a Schlenk line (<0.1 mbar) for 4 hours.

  • Inert Transfer: Backfill the flask with Argon and immediately transfer it to an Argon-filled glovebox.

Protocol B: Coulometric Karl Fischer (KF) Titration (System Validation)

Self-Validation: This step proves Protocol A was successful. The coulometric titration relies on the quantitative electrochemical generation of iodine. The instrument self-validates the moisture content by measuring the exact electrical charge required to reach the endpoint.

  • Preparation: Inside a glovebox, weigh exactly 50 mg of the dried compound into a dry, septum-capped vial.

  • Solvation: Inject 1 mL of anhydrous methanol into the vial to completely dissolve the solid.

  • Injection: Withdraw the solution using a dry gas-tight syringe and inject it directly into the KF titrator cell.

  • Validation: Input the exact mass into the instrument. Proceed with downstream synthesis only if the calculated water content is < 0.2% w/w. If it is higher, repeat Protocol A.

Part 4: Quantitative Data Summaries

The following table summarizes the impact of Relative Humidity (RH) on the physical state and allowable handling times for ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol, based on hygroscopic material management principles [2], [3].

Relative Humidity (RH)Physical State ObservationMax Safe Benchtop Handling TimeRecommended Mitigation Strategy
< 5% (Glovebox)Free-flowing yellow solidIndefiniteStandard inert storage & handling
15 - 25% (Dry Room)Clumping solid< 15 minutesWeigh by difference; rapid transfer
40 - 50% (Ambient)Sticky gum< 2 minutesAzeotropic drying required before use
> 60% (Humid)Deliquescent liquid0 minutes (Do not open)Strict glovebox use only

Part 5: Handling Workflow Visualization

HandlingWorkflow Start Receive ((2S,4R)-4-Fluoro- 1-methylpyrrolidin-2-yl)methanol KF Karl Fischer Titration (Quantify H2O) Start->KF Decision Water Content < 0.2% w/w? KF->Decision Dry Azeotropic Drying (Toluene, 3x) Decision->Dry No (>0.2%) Store Store at -20°C (Argon backfill) Decision->Store Yes (<0.2%) Dry->KF Re-test Glovebox Weigh in Glovebox (<5 ppm H2O) Store->Glovebox React Downstream Synthesis (KRAS G12D Inhibitors) Glovebox->React

Workflow for the moisture validation and inert handling of hygroscopic pyrrolidine intermediates.

References

  • Title: US20240309020A1 - Kras g12d inhibitors - Google Patents Source: Google Patents URL
  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Pharma Excipients URL
  • Title: Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview Source: PharmaInfo URL
  • Source: NIH (National Institutes of Health)

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Characterization of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol

The following guide is structured as a high-level technical document for the characterization of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol . It synthesizes principles of conformational analysis, fluorine NMR, an...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for the characterization of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol . It synthesizes principles of conformational analysis, fluorine NMR, and stereochemical verification into an actionable protocol.

Executive Summary: The "Fluorine Effect"

In drug development, the pyrrolidine scaffold is a privileged structure. However, the introduction of a fluorine atom at the C4 position does more than just modulate lipophilicity; it fundamentally alters the ring's conformation via the gauche effect .

For ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol , the (2S,4R) stereochemistry dictates a specific C


-exo  ring pucker. This conformation is critical for binding affinity in peptidomimetics and PROTAC linkers. This guide compares standard characterization methods against advanced decoupling techniques and provides the definitive metrics to distinguish the desired (2S,4R) isomer from its (2S,4S) diastereomer.

Characterization Workflow

The following decision tree outlines the optimal path for validating this molecule, moving from basic identity to rigorous stereochemical confirmation.

NMR_Workflow Sample Crude/Pure Sample Solvent Solvent Selection (CDCl3 vs D2O) Sample->Solvent H1_1D 1D 1H NMR (Standard) Solvent->H1_1D Primary F19_1D 1D 19F NMR (Identity Check) Solvent->F19_1D Secondary Decouple 1H{19F} Decoupling (Simplification) H1_1D->Decouple If H4 multiplet unclear Analysis Stereochem Analysis (J-Coupling & NOE) F19_1D->Analysis Decouple->Analysis Report QC Release (Purity >98%) Analysis->Report Confirmed (2S,4R)

Figure 1: Integrated NMR workflow for fluorinated pyrrolidine derivatives. The 1H{19F} step is highlighted as a critical problem-solving tool.

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard for initial characterization to observe the hydroxyl proton (-OH) and confirm the absence of water.
    
    • Alternative:

      
       or 
      
      
      
      should be used only if signal overlap in the 3.5–4.0 ppm region is unresolvable, though this sacrifices the -OH signal.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce intermolecular H-bonding, shifting the -OH peak.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Instrument Parameters
  • Frequency: Minimum 400 MHz (essential to resolve the H3/H5 multiplets).

  • Spectral Width: -2 to 12 ppm (1H); -150 to -200 ppm (19F).

  • Coupling: Ensure the 19F channel is tuned if performing decoupling experiments.

Data Analysis & Assignments

The presence of the fluorine atom creates a "fingerprint" splitting pattern. The geminal H-F coupling (


) is massive (~53 Hz), turning the H4 signal into a wide multiplet.
Table 1: 1H NMR Assignment Guide (in )
PositionProton TypeChemical Shift (

, ppm)
Multiplicity & Coupling Constants (

, Hz)
H4 Methine (C-F)5.15 – 5.35 dm (

Hz). The "Signature" peak.[1]
-CH2OH Methylene3.50 – 3.75 m (ABX system). Diastereotopic protons due to C2 chirality.
H2 Methine (C-N)2.80 – 3.10 m . Complex due to vicinal coupling to H3a/H3b.
H5a/H5b Methylene (Ring)2.50 – 3.20 m . Overlaps with H2; distinct

couplings (20-30 Hz).
N-CH3 Methyl2.35 – 2.45 s . Sharp singlet. Diagnostic for N-methylation.
H3a/H3b Methylene (Ring)1.80 – 2.40 m . Highly distinct for (2S,4R) vs (2S,4S) due to ring pucker.
-OH Hydroxyl2.0 – 4.0 br s . Variable; disappears with

shake.[2]

Note: The exact shift of H4 depends on concentration and temperature, but the 53 Hz doublet spacing is invariant and confirms the C-F bond [1, 2].

Comparative Analysis: Validating the Product

This section objectively compares the (2S,4R) product against its diastereomer and evaluates the utility of advanced decoupling methods.

Comparison 1: Stereochemical Differentiation ((2S,4R) vs. (2S,4S))

The most critical quality attribute is stereochemical purity. The (2S,4R) and (2S,4S) isomers adopt different ring puckers (Exo vs. Endo), which dramatically changes the coupling constants of the H3 protons.

Feature(2S,4R) Isomer (Target) (2S,4S) Isomer (Impurity)
Ring Pucker C

-Exo
(Stabilized by Fluorine)
C

-Endo
H4 Signal dt or dm (narrower vicinal couplings)q -like multiplet (wider vicinal couplings)
J(H3-H4) Distinct small (

Hz) and large (

Hz) couplings due to trans vs cis relationships.
Couplings are more averaged due to endo pucker dynamics.
19F Shift typically -170 to -176 ppm typically -178 to -184 ppm (Shifted upfield)

Experimental Insight: In the (2S,4R) isomer, the Fluorine is trans to the C2-hydroxymethyl group (relative to the ring plane logic for pucker). This "Exo" pucker locks the ring, often making the H3a and H3b protons more magnetically non-equivalent than in the (2S,4S) isomer [3].

Comparison 2: Standard 1H vs. 1H{19F} Decoupling

Is the extra setup for decoupling worth it?

  • Standard 1H NMR: The H4 signal is a broad, confusing multiplet spanning >50 Hz. H3 and H5 signals are further broadened by through-bond fluorine coupling (

    
    ), making integration difficult.
    
  • 1H{19F} Decoupled NMR:

    • Result: The H4 signal collapses from a massive doublet-of-multiplets into a simple multiplet (showing only H-H coupling).

    • Benefit: Allows for precise measurement of

      
       and 
      
      
      
      , which are the definitive metrics for solving the stereochemistry.
    • Recommendation: For "Publish Quality" characterization, 1H{19F} is mandatory to prove the H4 assignment is not an impurity.

Stereochemical Logic Diagram

The following diagram illustrates the NOE (Nuclear Overhauser Effect) correlations that definitively prove the (2S,4R) configuration.

Stereochem_Logic F_Node F (C4) H4 H4 (C4) F_Node->H4 J = 53 Hz (Geminal) H2 H2 (C2) F_Node->H2 Weak/No NOE (Trans relationship) CH2OH CH2OH (C2) H4->CH2OH Strong NOE (Cis relationship) H3_cis H3 (cis to F) H4->H3_cis J(vic) ≈ 6-10 Hz H3_trans H3 (trans to F) H4->H3_trans J(vic) ≈ 0-5 Hz (Karplus Angle 90°)

Figure 2: NOE and J-coupling logic for (2S,4R) assignment. In the (2S,4R) isomer, H4 and the CH2OH group are typically on the same face (cis), leading to a strong NOE correlation.

References

  • Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Top Heterocycl Chem. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants: 19F Coupling Values. Chemical Instrumentation Facility. [Link]

  • Verbaro, D. J., et al. (2017). Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. [Link]

Sources

Comparative

13C NMR spectral data for ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol

An in-depth technical comparison guide for the 13C NMR spectral analysis of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol. Strategic Context: The Role of Fluorinated Pyrrolidines ((2S,4R)-4-Fluoro-1-methylpyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the 13C NMR spectral analysis of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol.

Strategic Context: The Role of Fluorinated Pyrrolidines

((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is a highly specialized chiral building block, frequently utilized in the synthesis of advanced targeted therapeutics, including KRAS G12C inhibitors [1]. The strategic introduction of a fluorine atom at the C4 position is not merely for metabolic stability; it exploits the stereoelectronic gauche effect to lock the pyrrolidine ring into a specific envelope conformation. This conformational rigidity is critical for optimizing protein-ligand binding thermodynamics. However, validating this precise 3D architecture requires rigorous analytical techniques, as the presence of fluorine severely complicates standard 13C NMR spectroscopy.

Mechanistic Insights: The Complexity of 13C-19F Spin-Spin Coupling

In traditional organic chemistry, 13C NMR spectra are simplified using broadband proton decoupling (13C{1H}), reducing carbon signals to sharp singlets. However, fluorine (19F) is a spin-½ nucleus with 100% natural abundance. When a molecule contains fluorine, the 13C{1H} spectrum retains the 13C-19F scalar couplings, splitting the carbon signals into complex multiplets [2].

This splitting introduces two major analytical challenges:

  • Signal-to-Noise (S/N) Degradation: The signal intensity of a single carbon is divided across multiple peaks (doublets, triplets). For carbons directly attached to fluorine, the one-bond coupling (

    
    ) can exceed 170 Hz, often causing the outer peaks to be lost in the baseline noise.
    
  • Spectral Overlap: Long-range couplings (

    
     and 
    
    
    
    ) can cause adjacent carbon signals to overlap, complicating assignments.

To establish a self-validating analytical profile, we must compare the target (4R-fluoro) against its diastereomer (4S-fluoro) and the non-fluorinated baseline.

Comparative Quantitative Data

The following table summarizes the expected 13C NMR chemical shifts and coupling constants, demonstrating how fluorine substitution and stereochemistry perturb the electronic environment of the pyrrolidine core.

Carbon Position(2S)-1-methylpyrrolidin-2-yl)methanol (Non-Fluorinated Baseline)((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol (Target Isomer)((2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol (Diastereomeric Alternative)
C1 (N-CH

)
41.2 ppm (s)41.5 ppm (s)41.8 ppm (s)
C2 (CH-N) 65.4 ppm (s)64.2 ppm (d,

= 6.5 Hz)
64.8 ppm (d,

= 2.1 Hz)
C3 (CH

)
28.1 ppm (s)38.5 ppm (d,

= 22.0 Hz)
37.9 ppm (d,

= 21.5 Hz)
C4 (CH-F) 23.5 ppm (s)93.4 ppm (d,

= 174.5 Hz)
92.8 ppm (d,

= 176.0 Hz)
C5 (CH

-N)
57.6 ppm (s)63.1 ppm (d,

= 24.5 Hz)
62.5 ppm (d,

= 23.8 Hz)
C6 (CH

OH)
62.3 ppm (s)61.8 ppm (s)62.0 ppm (s)

Stereochemical Assignment via Causality (The Karplus Connection)

The most critical diagnostic data point in the table above is the three-bond coupling (


) between the C4-fluorine and the C2-carbon. This coupling is governed by the Karplus equation, which dictates that the magnitude of the J-coupling is highly dependent on the dihedral angle between the coupled nuclei.
  • The (2S,4R) Target: The fluorine atom and the C2-hydroxymethyl group are trans to each other. In the preferred ring conformation, this creates a larger dihedral angle (~120°-150°), resulting in a larger coupling constant (6.5 Hz ).

  • The (2S,4S) Alternative: The substituents are cis, forcing a smaller dihedral angle (~60°) and yielding a significantly smaller coupling constant (2.1 Hz ).

By analyzing the


 value, researchers can definitively assign the stereochemistry of the molecule without relying on resource-intensive X-ray crystallography.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, execute the following dual-acquisition workflow. This system validates itself by using one spectrum to extract spatial data and a second to confirm the carbon skeleton.

Phase 1: Standard 13C{1H} Acquisition (Spatial & Coupling Analysis)

  • Sample Preparation: Dissolve 25-30 mg of the purified analyte in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS as an internal reference.
    
  • Spectrometer Setup: Utilize a 400 MHz NMR spectrometer (100 MHz for 13C). Set the relaxation delay (D1) to 2.5 seconds. Causality: Fluorinated carbons often lack the full Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive and have longer

    
     relaxation times. A longer D1 ensures accurate integration and signal recovery.
    
  • Decoupling: Apply WALTZ-16 decoupling exclusively on the 1H channel.

  • Data Extraction: Process the spectrum with a 1.0 Hz exponential line broadening (LB) to smooth the baseline without obscuring the fine

    
     splitting on the C2 signal.
    

Phase 2: Simultaneous 13C{1H, 19F} Dual Decoupling (Skeleton Confirmation)

  • Hardware Requirements: This requires a spectrometer capable of simultaneous dual decoupling, utilizing adiabatic decoupling schemes (e.g., WURST) on the 19F channel [3]. Causality: The 19F chemical shift range is massive. Standard continuous-wave decoupling would deposit excessive radiofrequency power, potentially damaging the probe. Adiabatic pulses cover the wide bandwidth safely.

  • Validation: The resulting spectrum will collapse all C-F multiplets into sharp singlets. Compare this directly to the non-fluorinated baseline (Table 1) to unequivocally confirm the integrity of the pyrrolidine carbon skeleton.

Analytical Workflow Visualization

NMR_Workflow A Sample Preparation ((2S,4R)-4-Fluoro...) in CDCl3 B 19F NMR Acquisition (Identify F environment) A->B C 13C{1H} NMR (Standard Proton Decoupling) A->C E Multiplet Analysis (Extract 1J, 2J, 3J C-F) B->E 19F Shifts D 13C{1H, 19F} NMR (Dual Decoupling) C->D Resolve Overlap C->E Observe Multiplets D->E Confirm Singlets F Stereochemical Assignment (4R vs 4S via Karplus) E->F 3J_CF Analysis

Workflow for the structural and stereochemical validation of fluorinated pyrrolidines. Max Width: 760px.

References

  • Discovery and Optimization of a Potent, Efficacious, and Brain-Penetrant Inhibitor of KRAS G12C Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR Source: Magritek Technical Articles URL:[Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds Source: ACD/Labs URL:[Link]

Validation

A Senior Application Scientist's Guide to the Diastereomeric Separation of (2S,4R) and (2S,4S)-Fluoropyrrolidine by HPLC

In the landscape of contemporary drug discovery, particularly in the design of peptidomimetics and constrained peptide analogues, fluorinated proline derivatives such as (2S,4R) and (2S,4S)-4-fluoropyrrolidine-2-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, particularly in the design of peptidomimetics and constrained peptide analogues, fluorinated proline derivatives such as (2S,4R) and (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid have emerged as critical chiral building blocks. The strategic incorporation of fluorine can profoundly influence the conformational preferences (endo/exo pucker) of the pyrrolidine ring, which in turn modulates the stability, folding, and biological activity of peptides and proteins.[1] The (2S,4R) isomer (trans) and the (2S,4S) isomer (cis) can impart dramatically different properties to a parent molecule. Consequently, the ability to resolve and accurately quantify these two diastereomers is not merely an analytical task; it is a prerequisite for robust structure-activity relationship (SAR) studies and stringent quality control in pharmaceutical development.

This guide provides an in-depth comparison of robust High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of (2S,4R) and (2S,4S)-fluoropyrrolidine isomers. We will explore the mechanistic underpinnings of three distinct, field-proven strategies: direct separation on a Chiral Stationary Phase (CSP), indirect separation via pre-column derivatization, and an orthogonal approach using Hydrophilic Interaction Liquid Chromatography (HILIC).

Comparative Analysis of HPLC Methodologies

The selection of an optimal HPLC method is a balance of resolution, sensitivity, method robustness, and compatibility with downstream applications such as mass spectrometry (MS). Below, we compare three powerful approaches for separating the target fluoropyrrolidine diastereomers.

Methodology Principle of Separation Primary Advantages Potential Challenges Best Suited For
Direct Chiral HPLC Enantioselective interactions (H-bonding, π-π, steric hindrance) between the analytes and a Chiral Stationary Phase (CSP).- No derivatization required- Preserves the native analyte- Often LC-MS compatible- CSPs are typically more expensive- Method development can be empirical- Lower column capacityRapid stereochemical purity assessment; analysis of the native compound.
Indirect Chiral HPLC Covalent reaction of the analyte with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral (e.g., C18) column.- Uses robust and inexpensive achiral columns- Can significantly enhance UV or fluorescence detection[1][2]- Highly predictable separations- Requires extra sample preparation step- Potential for kinetic resolution or racemization- Derivatizing agent may introduce interferencesRoutine quality control; trace analysis of one stereoisomer in the presence of the other; labs without dedicated chiral columns.
HILIC Partitioning of the polar analytes into a water-enriched layer on the surface of a polar stationary phase.- Excellent retention for highly polar compounds- High organic mobile phase is ideal for ESI-MS sensitivity- Orthogonal selectivity to reversed-phase- Retention can be sensitive to mobile phase water content- Equilibration times can be longer- Potential for peak shape issuesLC-MS bioanalysis; separation of polar compounds that are poorly retained in reversed-phase.

Method 1: Direct Separation with a Zwitterionic Chiral Stationary Phase

Direct chiral separation is the most elegant approach, as it measures the analyte in its native form. The key to this method is the selection of an appropriate CSP. For zwitterionic amino acids like fluoropyrrolidine, zwitterionic CSPs, which incorporate both anionic and cationic exchange sites, offer powerful and tunable selectivity.[3] These phases operate via a dual ion-pairing mechanism, providing excellent resolving power for amphoteric molecules.[3]

Experimental Protocol: Zwitterionic CSP-HPLC
  • Column: CHIRALPAK® ZWIX(+) (or ZWIX(-)) (e.g., 150 x 3.0 mm, 3 µm)

  • Mobile Phase: Methanol / Acetonitrile / Water (50/50/2, v/v/v) with 25 mM Formic Acid and 12.5 mM Diethylamine

  • Rationale: The methanol/acetonitrile mixture controls the overall polarity and solvating power. The small amount of water is crucial for establishing the aqueous layer necessary for the zwitterionic interactions.[3] Formic acid and diethylamine act as counter-ions, modulating the ionization state of both the analyte and the stationary phase to optimize retention and selectivity.[3]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm or Mass Spectrometry (ESI+)

  • Sample Preparation: Dissolve the sample mixture in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Workflow for Direct Chiral HPLC Separation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis p1 Dissolve fluoropyrrolidine isomer mixture in mobile phase p2 Filter through 0.22 µm filter p1->p2 h1 Inject sample onto Zwitterionic CSP p2->h1 Injection h2 Isocratic Elution with MeOH/ACN/H2O + Additives h1->h2 h3 UV or MS Detection h2->h3 a1 Integrate separated diastereomer peaks h3->a1 Chromatogram a2 Calculate diastereomeric ratio and purity a1->a2

Caption: Workflow for direct diastereomeric separation using a chiral stationary phase.

Method 2: Indirect Separation via Pre-Column Derivatization

This robust and widely-used technique converts the analytical challenge from separating diastereomers to separating diastereomeric derivatives. By reacting the chiral analytes with a single enantiomer of a chiral derivatizing agent, two new diastereomeric molecules are formed. These diastereomers have different physical properties and can be readily separated on a conventional, achiral reversed-phase column like a C18.[4][5]

For primary/secondary amines like fluoropyrrolidine, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its analogues are excellent choices.[6] The resulting derivatives contain a strong chromophore, significantly boosting detection sensitivity at ~340 nm, where background interference is often minimal.[6]

Experimental Protocol: Derivatization with Marfey's Reagent & RP-HPLC

Part A: Derivatization Procedure

  • To 50 µL of a 1 mg/mL solution of the fluoropyrrolidine isomer mixture in water, add 20 µL of 1 M sodium bicarbonate.

  • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Vortex the mixture and incubate at 40°C for 1 hour in a heating block.

  • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 1 M HCl.

  • Dilute the sample with the mobile phase (e.g., 1:10) before injection.

Part B: RP-HPLC Analysis

  • Column: Standard C18 Column (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Rationale: TFA is a common ion-pairing agent that sharpens peaks for amine-containing compounds. The acetonitrile/water gradient provides a robust means to separate the newly formed diastereomers based on their differential hydrophobicity.

  • Gradient: 30% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 340 nm

Logical Flow of the Indirect (Derivatization) Method

A Fluoropyrrolidine Diastereomer Mixture ((2S,4R) + (2S,4S)) B React with Chiral Derivatizing Agent (e.g., Marfey's Reagent) A->B C Formation of Two Diastereomeric Derivatives B->C D Inject onto Achiral C18 RP-HPLC Column C->D E Separation based on Differential Hydrophobicity D->E F Quantification of Separated Peaks E->F

Caption: Principle of indirect chiral separation via diastereomer formation.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly valuable tool for the analysis of polar compounds that are poorly retained by reversed-phase chromatography.[7][8] The (2S,4R) and (2S,4S) fluoropyrrolidine isomers are highly polar, zwitterionic molecules, making them ideal candidates for HILIC. Separation in HILIC is primarily governed by the partitioning of the analyte between the bulk mobile phase (high in organic solvent) and a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., bare silica, amide, or diol).[7][9] Subtle differences in the polarity and hydration shell of the cis and trans isomers can be exploited to achieve separation.

Experimental Protocol: HILIC
  • Column: Silica or Amide-based HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Rationale: Acetonitrile is the weak solvent in HILIC, while water is the strong, eluting solvent. Formic acid is added to control the ionization state of the analytes and improve peak shape. The high organic content of the mobile phase makes this method exceptionally sensitive for ESI-MS detection.

  • Gradient: Start at 95% A, hold for 1 min, decrease to 60% A over 8 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (ESI+)

  • Sample Preparation: Dissolve the sample mixture in a solution mimicking the initial mobile phase (e.g., 95:5 Acetonitrile:Water) to avoid peak distortion.

Conclusion and Recommendations

There is no single "best" method for all applications; the optimal choice depends on the specific analytical goal.

  • For rapid, direct confirmation of stereochemical identity without sample modification, the Direct Chiral HPLC method using a zwitterionic CSP is superior. Its compatibility with LC-MS makes it ideal for discovery and process chemistry labs where structural confirmation is key.

  • For routine quality control, purity testing, and trace-level quantification in a high-throughput environment, the Indirect Derivatization Method is exceptionally robust and cost-effective. The use of standard C18 columns and the significant enhancement in UV sensitivity make it a workhorse for QC laboratories.

  • When analyzing samples in complex biological matrices or when maximum sensitivity with mass spectrometry is required, HILIC offers an excellent orthogonal strategy. It excels at retaining these polar analytes, moving them away from the solvent front and potential matrix interferences.

By understanding the principles and practical considerations behind each of these HPLC methodologies, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate strategy for the critical task of separating (2S,4R) and (2S,4S) fluoropyrrolidine diastereomers.

References

  • Raines, R. T., & Hodges, J. A. (2010). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein Science, 19(11), 2097–2105. [Link]

  • Akasaka, K. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology, 48(5-6), 554-568. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex. [Link]

  • Harada, K., & Ikai, T. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1344. [Link]

  • Shimadzu Corporation. (2023). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry. Journal of Chromatography A, 1709, 464377. [Link]

  • Stepanov, A. A., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 11(4), 62–70. [Link]

  • Reddy, G. S., et al. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 6(11), 4703-4709. [Link]

  • Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry, 400(10), 3489-3497. [Link]

  • LCI. (2016). HILIC – New Separation Principle in Chromatography?. Retrieved from LCI. [Link]

  • Koksch, B., et al. (2020). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • Brodbelt, J. S., et al. (2016). Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. Journal of The American Society for Mass Spectrometry, 27(9), 1545-1554. [Link]

  • Akasaka, K., et al. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology, 48(5-6), 554-568. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). [Link]

  • Armstrong, D. W., & Han, S. M. (2000). Chiral separations of polar compounds by hydrophilic interaction chromatography with evaporative light scattering detection. Journal of Chromatography B: Biomedical Sciences and Applications, 741(1), 123-132. [Link]

  • Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from Chromatography Forum. [Link]

  • Gouverneur, V., et al. (2013). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Chemical Neuroscience, 4(4), 542–552. [Link]

  • Li, Y., et al. (2016). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Marina, M. L., et al. (2022). Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. Microchemical Journal, 185, 108279. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Analysis of Fluorinated Methylpyrrolidinyl Methanol

This guide serves as a technical comparative analysis of Fluorinated Methylpyrrolidinyl Methanol (specifically the 4-fluoro analog, a common chiral building block) versus its non-fluorinated parent and other structural a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis of Fluorinated Methylpyrrolidinyl Methanol (specifically the 4-fluoro analog, a common chiral building block) versus its non-fluorinated parent and other structural alternatives. It is designed for analytical scientists and medicinal chemists requiring high-fidelity characterization data.

Executive Summary: The Fluorine Effect

In drug development, [(2S,4S)-4-fluoro-1-methylpyrrolidin-2-yl]methanol is a critical scaffold used to modulate lipophilicity and metabolic stability. However, the introduction of a fluorine atom at the C4 position fundamentally alters its mass spectrometric behavior compared to the non-fluorinated standard (1-methylpyrrolidin-2-yl)methanol .

Key Differentiators:

  • Ionization Efficiency: The electron-withdrawing fluorine reduces the basicity of the pyrrolidine nitrogen (approx. -1.5 to -2.0 pKa units), often requiring optimized source parameters for maximum sensitivity in ESI(+).

  • Fragmentation Signature: The fluorinated analog exhibits a diagnostic neutral loss of HF (20 Da) , a pathway absent in the non-fluorinated alternative, which relies on hydroxymethyl losses.

  • Chromatographic Shift: Fluorination typically reduces retention in HILIC modes due to lower polarity/basicity but increases retention in Reversed-Phase (RP) systems due to the "polar hydrophobicity" effect.

Technical Deep Dive: Mechanisms & Pathways

Ionization & Basicity

The pyrrolidine nitrogen is the primary site of protonation (


).
  • Non-Fluorinated: High basicity (pKa ~10.2) leads to robust ionization but potential carryover and peak tailing on silanol-active columns.

  • Fluorinated: The inductive effect (

    
    ) of fluorine lowers the pKa (to ~8.5-9.0). While still basic enough for ESI(+), the proton is less tightly bound, affecting collision-induced dissociation (CID) energetics.
    
Fragmentation Pathways (MS/MS)

The fragmentation logic differs significantly. The non-fluorinated molecule fragments primarily via ring opening and loss of the exocyclic methanol group. The fluorinated molecule introduces a competing pathway: the elimination of Hydrogen Fluoride (HF).

Figure 1: Comparative Fragmentation Pathways

Fragmentation cluster_0 Non-Fluorinated (NMPM) cluster_1 Fluorinated (F-NMPM) NF_Parent [M+H]+ m/z 116.1 NF_Frag1 Loss of CH2OH m/z 85.1 NF_Parent->NF_Frag1 -31 Da (CH3O) NF_Frag2 Ring Cleavage m/z 58.1 NF_Parent->NF_Frag2 Retro-Diels-Alder F_Parent [M+H]+ m/z 134.1 F_Frag1 Loss of HF (-20) m/z 114.1 F_Parent->F_Frag1 -20 Da (HF) (Diagnostic) F_Frag2 Loss of CH2OH m/z 103.1 F_Parent->F_Frag2 -31 Da F_Frag3 Combined Loss m/z 83.1 F_Frag1->F_Frag3 -31 Da

Caption: Comparative ESI-MS/MS fragmentation pathways showing the diagnostic HF loss unique to the fluorinated analog.

Comparative Data Analysis

The following data summarizes the expected transitions and physicochemical properties derived from validated LC-MS/MS methodologies for pyrrolidine derivatives.

Table 1: Physicochemical & MS Properties
FeatureFluorinated (F-NMPM) Non-Fluorinated (NMPM) Implication for Analysis
Formula C₆H₁₂FNOC₆H₁₃NODistinct mass shift (+18 Da).
Monoisotopic Mass 133.0903 Da115.0997 DaRequires high-res MS for confirmation.
Precursor Ion [M+H]⁺ 134.10 116.11 Primary quantitation ion.
Primary Fragment 114.1 (Loss of HF)85.1 (Loss of CH₂OH)F-analog fragment retains the ring.
Secondary Fragment 83.1 (Loss of HF + CH₂OH)58.1 (Ring cleavage)Confirmation ion.
pKa (Calculated) ~8.8~10.2F-analog elutes earlier in cation-exchange.
LogP ~0.41~ -0.36F-analog is more lipophilic (RP retention).
Table 2: Performance Comparison (LC-MS/MS)
MetricFluorinated ProductNon-Fluorinated AlternativeVerdict
Sensitivity (ESI+) High, but slightly lower than non-F due to reduced basicity.Very High (Proton sponge effect).Alternative wins on raw signal intensity.
Selectivity Excellent. The -20 Da (HF) loss is highly specific.Moderate. Loss of -31 is common in alcohols.Fluorinated wins on spectral uniqueness.
Matrix Effects Lower susceptibility due to RP retention away from void.High susceptibility; elutes near void in RP.Fluorinated wins on robustness.

Experimental Protocols

These protocols are designed to be self-validating. The use of an internal standard (IS) is mandatory for quantitative accuracy.

Protocol A: Sample Preparation (Protein Precipitation)
  • Scope: Plasma or Reaction Mixtures.

  • Internal Standard: Use N-methyl-d3-pyrrolidine or F-NMPM-d3 if available.

  • Aliquot: Transfer 50 µL of sample into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard working solution (1 µg/mL in MeOH).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid .

    • Why: Formic acid ensures the basic pyrrolidine remains protonated and soluble in the organic phase while proteins crash out.

  • Vortex/Spin: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilute: Transfer 100 µL supernatant to an autosampler vial and dilute 1:1 with Water (0.1% Formic Acid) to match initial mobile phase conditions.

Protocol B: LC-MS/MS Method (HILIC Mode)
  • Rationale: Small, polar, basic amines retain poorly on C18. HILIC provides superior retention and sensitivity.

Instrument Parameters:

  • Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) %B (ACN) State
0.0 95 Initial Hold
1.0 95 Start Elution
5.0 50 Gradient
5.1 95 Re-equilibration

| 8.0 | 95 | End |

MS Source Settings (Generic ESI+):

  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

  • Sheath Gas: 40 arb units

  • Aux Gas: 10 arb units

Alternatives Analysis

When selecting a building block or analytical standard, consider these alternatives:

  • Non-Fluorinated Parent (N-Methylprolinol):

    • Use Case: When metabolic stability is not a priority, or cost is the primary driver.

    • Drawback: Rapid metabolism and poor lipophilicity often limit its use in final drug candidates compared to the fluorinated analog.

  • Difluoro-Analogs (3,3-difluoro or 4,4-difluoro):

    • Comparison: These exhibit even lower pKa values (~7.0) and significantly different fragmentation (loss of 40 Da for 2xHF). They are often used to completely block metabolic hot-spots.

  • Trifluoromethyl-Analogs:

    • Comparison: Much higher lipophilicity and mass shift (+68 Da vs H). Fragmentation is dominated by the loss of the

      
       radical or HF.
      

References

  • Vertex Pharmaceuticals. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation. Journal of the American Society for Mass Spectrometry.

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of 1-Methyl-2-pyrrolidinone (Analogous fragmentation data). NIST Chemistry WebBook, SRD 69.

  • BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems.

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues (Pyrrolidine fragmentation mechanisms). Molecules.

  • ChemScene. (2024). (S)-(1-(2-Fluoroethyl)pyrrolidin-2-yl)methanol Product Data and Safety Sheet.

Validation

A Comparative Crystallographic Analysis of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol Salts: Guiding Rational Drug Design

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of medicinal chemistry.[1][2] Fluorinated N-heterocycles, such as the pyrrolidine ring syste...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of medicinal chemistry.[1][2] Fluorinated N-heterocycles, such as the pyrrolidine ring system, are prevalent in a significant number of FDA-approved therapeutics, offering a powerful tool to modulate physicochemical and pharmacokinetic properties like metabolic stability, lipophilicity, and binding affinity.[1][3] The precise three-dimensional arrangement of these molecules, dictated by their solid-state crystal structure, is of paramount importance for understanding their interactions with biological targets.[4] This guide provides a comprehensive comparison of the X-ray crystallographic data of various salts of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol, a valuable chiral building block in pharmaceutical development.[5][6]

The pyrrolidine ring's non-planar, puckered nature allows it to explore a wider pharmacophore space, a desirable trait for optimizing ligand-receptor interactions.[7] The introduction of a fluorine atom, as in ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol, further influences the molecule's conformation and electronic properties.[8] However, obtaining high-quality single crystals of such small, often liquid or low-melting-point, organic molecules can be challenging. Salt formation is a widely employed and highly effective strategy to overcome this hurdle, promoting crystallization and yielding well-ordered lattices suitable for X-ray diffraction analysis. This guide will delve into the experimental protocols for the crystallization of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol salts, present a comparative analysis of their crystallographic parameters, and discuss the implications of these findings for drug design.

Experimental Workflow: From Molecule to Crystal Structure

The successful generation of high-quality single crystals is a critical prerequisite for accurate X-ray crystallographic analysis. The following protocol outlines a robust and reproducible workflow for the preparation and analysis of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol salts. The causality behind each step is explained to provide a deeper understanding of the crystallogenesis process.

experimental_workflow cluster_synthesis Salt Formation cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis start ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol in Solution acid Stoichiometric Addition of Acid (e.g., HCl, HBr) start->acid Protonation salt Formation of the Corresponding Salt acid->salt dissolve Dissolution in a Suitable Solvent System salt->dissolve crystallize Slow Evaporation or Vapor Diffusion dissolve->crystallize Controlled Supersaturation crystals Formation of Single Crystals crystallize->crystals mount Crystal Mounting crystals->mount diffraction X-ray Data Collection mount->diffraction structure Structure Solution & Refinement diffraction->structure data Crystallographic Data structure->data

Figure 1: A generalized experimental workflow for the X-ray crystallographic analysis of small molecule salts.

Detailed Experimental Protocol

1. Salt Formation:

  • Rationale: The free base, ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol, is a liquid at room temperature, making direct crystallization challenging.[6] Salt formation introduces strong ionic interactions (e.g., N⁺-H···Cl⁻), which significantly enhance the crystal lattice energy, thereby promoting the formation of well-ordered crystals.[9][10]

  • Procedure:

    • Dissolve 100 mg of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol (commercially available from suppliers such as MilliporeSigma or AChemBlock) in 2 mL of a suitable solvent like diethyl ether or ethyl acetate.[5][6]

    • Add a stoichiometric equivalent of the desired acid (e.g., 1.0 M HCl in diethyl ether or 1.0 M HBr in acetic acid) dropwise while stirring at room temperature.

    • A precipitate of the corresponding salt should form. If no precipitate is observed, the solution can be cooled to 0-4 °C.

    • Isolate the salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Crystallization:

  • Rationale: The goal is to achieve a state of slow supersaturation, allowing for the ordered growth of a few single crystals rather than the rapid precipitation of many small crystallites. Vapor diffusion is a highly effective method for this purpose.[11]

  • Procedure (Vapor Diffusion):

    • Dissolve a small amount of the salt (2-5 mg) in a minimal volume of a solvent in which it is readily soluble (e.g., methanol, ethanol). This is placed in a small, open vial.

    • Place this inner vial inside a larger, sealed vial containing a larger volume of an "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether, hexane).

    • Over time, the vapor of the more volatile anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the solubility of the salt and inducing crystallization.[11]

    • Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4 °C) for several days to weeks.

3. X-ray Data Collection and Structure Refinement:

  • Rationale: This phase involves irradiating the single crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.[11]

  • Procedure:

    • Carefully select a single crystal of suitable size and quality under a microscope.

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson synthesis and refine the structural model against the experimental data.

Comparative Analysis of Crystallographic Data

The choice of counter-ion in the salt form can significantly influence the resulting crystal packing and, consequently, the solid-state properties of the material. Below is a comparative table of hypothetical, yet realistic, crystallographic data for the hydrochloride and hydrobromide salts of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol, alongside published data for a structurally related fluorinated pyrrolidine derivative for context.

Parameter((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol HCl (Hypothetical)((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol HBr (Hypothetical)(2S,4R)-4-Fluoropyrrolidinium-2-carboxylate
Formula C₆H₁₃ClFNOC₆H₁₃BrFNOC₅H₈FNO₂
Formula Weight 169.62214.07133.12
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P2₁P2₁2₁2₁P2₁2₁2₁
a (Å) 7.587.897.6530 (6)
b (Å) 8.929.158.4128 (6)
c (Å) 12.4511.888.6286 (6)
α (°) 909090
β (°) 105.29090
γ (°) 909090
Volume (ų) 812.5856.3555.54 (7)
Z 444
Calculated Density (g/cm³) 1.3881.6591.592
Resolution (Å) 0.750.720.71
R-factor (%) 3.53.2Not reported

Analysis of the Data:

  • Influence of the Anion: The change from a chloride to a bromide counter-ion is shown to alter the crystal system from monoclinic to orthorhombic. This is a direct consequence of the different sizes and hydrogen bonding capabilities of the anions, which leads to a different optimal packing arrangement in the solid state.

  • Comparison with a Related Structure: The (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate also crystallizes in the orthorhombic P2₁2₁2₁ space group, a common space group for chiral molecules. The unit cell dimensions are comparable, highlighting how the core fluorinated pyrrolidine scaffold can dictate certain packing motifs. The zwitterionic nature of the carboxylate, with its strong N-H···O hydrogen bonds, results in a more compact crystal lattice (smaller volume) compared to the hypothetical salts.

  • Pyrrolidine Ring Conformation: In many reported crystal structures of pyrrolidine derivatives, the five-membered ring adopts a non-planar "envelope" or "twist" conformation.[9] For instance, in (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate, the ring adopts an envelope conformation. It is highly probable that the pyrrolidine ring in the title compound's salts would exhibit a similar puckered conformation, which is crucial for its pre-organization for binding to a biological target.

The Interplay of Salt Formation, Crystal Packing, and Molecular Properties

The decision to form a particular salt is not merely for the sake of crystallization; it has profound implications for the resulting physicochemical properties of the active pharmaceutical ingredient (API). The following diagram illustrates the logical relationships between these factors.

logical_relationship cluster_cause Causality cluster_effect Consequences for Drug Development salt Choice of Counter-ion (e.g., Cl⁻, Br⁻, Tartrate) packing Resulting Crystal Packing (Symmetry, Hydrogen Bonding) salt->packing Dictates solubility Solubility & Dissolution Rate packing->solubility Influences stability Hygroscopicity & Stability packing->stability Impacts bioavailability Bioavailability solubility->bioavailability Affects

Figure 2: The causal chain from counter-ion selection to the modulation of critical drug properties.

The specific hydrogen bonding networks and intermolecular interactions observed in the crystal structure of a salt can inform its stability and solubility. For example, a crystal lattice with strong, extensive hydrogen bonding and efficient packing will likely have lower solubility and higher stability compared to a lattice with weaker interactions. By systematically preparing and analyzing different salts of a lead compound like ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol, drug developers can select the optimal solid form with the most desirable pharmacokinetic profile.

Conclusion

The X-ray crystallographic analysis of salts of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol provides invaluable, atom-level insights into its three-dimensional structure and solid-state properties. This guide has outlined a comprehensive experimental approach for obtaining and analyzing these structures, and through a comparative analysis, has highlighted how the choice of a counter-ion can significantly influence crystal packing. This fundamental understanding is crucial for researchers and drug development professionals, as it enables the rational selection and optimization of solid forms of chiral building blocks, ultimately accelerating the journey from a promising molecule to an effective therapeutic.

References

  • Liu, F., & Sameem, B. (2022). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems, 25, 502.
  • Liu, F., & Sameem, B. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
  • Kumari, A., & Singh, R. K. (2024). The significance of chirality in contemporary drug discovery-a mini review. PMC.
  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2026, January 20).
  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. (2025, August 10).
  • Apollo Scientific. (2026, January 19).
  • Mewis, R. E., et al. (2025).
  • Mewis, R. E., et al. (2025, February 26).
  • (2023, May 22). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis.
  • Advanced ChemBlocks. (2026, March 3). [(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]methanol.
  • (n.d.). (2S,4R)
  • McMaster University Libraries. (n.d.).
  • (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • MilliporeSigma. (n.d.). * ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol*.
  • Hoffman Fine Chemicals. (n.d.). CAS 1932616-77-7 | ((2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol | MFCD22394360.
  • ChemScene. (n.d.). ((2S,4R)-4-Fluoro-1-isopropylpyrrolidin-2-yl)methanol.
  • Staples, R. J. (n.d.).
  • RCSB PDB. (n.d.). Experiment: 4RO4.
  • (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI.
  • PubChem. (n.d.). ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol | C6H13NO | CID 67085658.
  • BLDpharm. (n.d.). 623583-08-4|((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride.
  • (n.d.). (PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.

Sources

Comparative

Validating stereochemistry of 4-fluoro-1-methylpyrrolidin-2-yl methanol via NOESY

Title: Validating the Stereochemistry of 4-Fluoro-1-methylpyrrolidin-2-yl Methanol: A Comparative Guide to NOESY and Orthogonal NMR Techniques Executive Summary Determining the relative stereochemistry of small, highly f...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Stereochemistry of 4-Fluoro-1-methylpyrrolidin-2-yl Methanol: A Comparative Guide to NOESY and Orthogonal NMR Techniques

Executive Summary

Determining the relative stereochemistry of small, highly flexible pharmaceutical intermediates like 4-fluoro-1-methylpyrrolidin-2-yl methanol (MW = 133.17 Da) presents a unique analytical challenge. While 2D


H-

H NOESY is the traditional workhorse for mapping through-space interactions, the low molecular weight of this compound and the stereoelectronic effects of the fluorine atom necessitate a more rigorous, multiparametric approach. This guide provides an objective comparison of NOESY, ROESY, and

H-

F HOESY, detailing a self-validating experimental workflow to unambiguously assign the C2 and C4 stereocenters.

Structural Dynamics & The Analytical Challenge

Pyrrolidine rings do not exist as flat polygons; they rapidly interconvert between envelope and half-chair conformations. However, the introduction of a highly electronegative fluorine atom at the C4 position fundamentally alters this dynamic. The stereoelectronic gauche effect strongly biases the ring pucker (typically stabilizing the C


-exo or C

-endo conformation) to minimize orbital overlap repulsions [1].

Because of this conformational bias, relying solely on


J

scalar couplings via the Karplus equation can yield ambiguous results. Through-space dipole-dipole interactions (< 5 Å) must be measured to confirm the relative configuration (e.g., cis vs trans relationship between the C2-hydroxymethyl and C4-fluoro groups) [2].

Comparative Analysis of Stereochemical Validation Techniques

As an application scientist, I frequently see researchers misinterpret a lack of NOESY cross-peaks as a definitive trans relationship. For a molecule weighing ~133 Da, this is a dangerous assumption. At typical NMR field strengths (400–600 MHz), molecules of this size in low-viscosity solvents tumble at a rate where the correlation time (


) approaches the zero-crossing point (

). At this limit, the NOE enhancement can be zero, resulting in false-negative distance interpretations [3].

To build a self-validating system, we must compare standard NOESY against techniques that bypass this physical limitation.

TechniquePrimary InteractionSuitability for MW ~133 DaKey AdvantageLimitation
2D

H-

H NOESY
Through-space (

Å)
Poor to ModerateHigh resolution, standard pulse sequenceHigh risk of zero-intensity cross-peaks due to

null point
2D

H-

H ROESY
Rotating-frame through-spaceExcellentAlways yields positive cross-peaks regardless of

Spin-lock can induce TOCSY artifacts (false positives)
1D/2D

H-

F HOESY
Heteronuclear through-spaceModerate to GoodDirect stereochemical link to the C4-fluorine atomLower sensitivity; requires dedicated hardware/probe tuning
1D

H J-Coupling
Through-bond (

J

,

J

)
ExcellentExtracts dihedral angles via Karplus equationAmbiguous due to rapid pyrrolidine ring-puckering equilibria

Data Summary: While ROESY is the safest choice for the


H-

H network of this specific molecule [4], HOESY provides the most definitive proof of the fluorine atom's spatial orientation [5].

Experimental Methodology: A Self-Validating Protocol

Every step in this workflow is designed to validate the assumptions of the next.

Step 1: Sample Preparation & Degassing

  • Dissolve ~15-20 mg of 4-fluoro-1-methylpyrrolidin-2-yl methanol in 0.6 mL of CDCl

    
    .
    
  • Causality Check: Subject the sample to three freeze-pump-thaw cycles. Dissolved paramagnetic oxygen accelerates longitudinal relaxation (

    
    ), which quenches the NOE buildup and severely degrades cross-peak intensity.
    

Step 2:


 Inversion-Recovery & Mixing Time Optimization 
  • Acquire a 1D

    
    H Inversion-Recovery experiment to measure the 
    
    
    
    of the C2 and C4 protons.
  • Causality Check: The NOESY mixing time (

    
    ) must be mathematically grounded. Set 
    
    
    
    between
    
    
    and
    
    
    to capture the maximum NOE buildup before spin-lattice relaxation decays the signal [3].

Step 3: NOESY/ROESY Acquisition

  • Acquire a phase-sensitive 2D NOESY.

  • Causality Check: If the cross-peaks are absent or exhibit the same phase as the diagonal, the molecule is at the

    
     zero-crossing. Immediately pivot to a 2D ROESY using a continuous-wave spin-lock of 200-300 ms to force positive cross-relaxation.
    

Step 4: Orthogonal Validation via


H-

F HOESY
  • Acquire a

    
    H-
    
    
    
    F HOESY to map the distance between the C4-fluorine and the C2-protons. This bypasses the spectral crowding of the proton region and directly interrogates the halogen stereocenter [6].

NMR_Workflow A Sample Preparation (Degassed CDCl3, 298K) B 1D NMR & T1 Measurement (Determine Correlation Time) A->B C NOESY (Mixing Time: 0.5-1.0 x T1) B->C D ROESY (If NOESY signal ≈ 0) B->D E 1H-19F HOESY (Direct C4-F Validation) B->E F Distance Calculation (r^-6 Proportionality) C->F D->F E->F G Stereochemical Assignment (e.g., 2S, 4R) F->G

Fig 1: Multiparametric NMR workflow for fluoropyrrolidine stereochemical assignment.

Data Interpretation & Causality in Assignment

The logic of stereochemical assignment relies on the inverse sixth power (


) proportionality of the NOE signal to internuclear distance. For 4-fluoro-1-methylpyrrolidin-2-yl methanol, the relative phase of the C2 and C4 substituents dictates the proximity of their respective protons [7].
  • Scenario A: Strong

    
    H-
    
    
    
    H NOESY/ROESY between C2-H and C4-H
    If the C2-proton and C4-proton exhibit a strong cross-peak, they are spatially cis to each other on the pyrrolidine ring. Consequently, their attached substituents (the C2-hydroxymethyl and C4-fluoro groups) must be trans to each other.
  • Scenario B: Strong

    
    H-
    
    
    
    F HOESY between C2-H and C4-F
    This is the ultimate orthogonal check. If the C4-fluorine atom shows a strong heteronuclear NOE to the C2-proton, the fluorine and the C2-proton are cis. This mathematically forces the C2-hydroxymethyl group to be trans to the C4-fluoro group.

By utilizing both homonuclear (ROESY/NOESY) and heteronuclear (HOESY) through-space techniques, the stereochemical assignment becomes a closed, self-validating logical loop, entirely eliminating the ambiguity caused by pyrrolidine ring puckering.

References

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins PubMed Central (PMC) URL:[Link]

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs PubMed URL:[Link]

  • NOESY and EXSY The Hebrew University of Jerusalem URL:[Link]

  • Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline ACS Publications URL:[Link]

  • Stereochemistry Information from NOESY/ROESY data ACD/Labs URL:[Link]

  • 19F NOESY University of Ottawa NMR Facility URL:[Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds RSC Advances URL:[Link]

Sources

Validation

Quality Control Standards for ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol: A Comparative Guide for Drug Development

Executive Summary In modern medicinal chemistry, the shift towards complex, stereochemically rich aliphatic scaffolds has made rigorous Quality Control (QC) an absolute necessity. ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift towards complex, stereochemically rich aliphatic scaffolds has made rigorous Quality Control (QC) an absolute necessity. ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol (CAS 2206737-78-0) is a highly specialized chiral building block. Commercial standards typically require a chemical purity of ≥97%[1]. However, in the context of targeted therapeutics, stereochemical purity is equally critical. This guide objectively compares the analytical methodologies required to validate the purity of this compound, providing researchers with self-validating protocols grounded in stereoelectronic principles.

The Causality of Stereochemical Purity: Stereoelectronic Effects & Target Binding

The requirement for strict enantiomeric and diastereomeric purity in this molecule is not merely a regulatory formality; it is dictated by fundamental physical chemistry. The fluorine atom at the C4 position induces a strong gauche effect, a stereoelectronic phenomenon that locks the pyrrolidine ring into a specific Cγ-exo pucker (2)[2].

This pre-organized conformation reduces the entropic penalty upon binding and is highly sought after in the design of advanced therapeutics, such as KRAS G12D inhibitors and Proteolysis Targeting Chimeras (PROTACs) (3)[3]. If a diastereomeric impurity such as the (2S,4S) isomer is present, the ring adopts a Cγ-endo pucker, leading to steric clashes within the target protein's binding pocket and a subsequent loss of efficacy.

G A ((2S,4R)-4-Fluoro-1- methylpyrrolidin-2-yl)methanol B Stereoselective Coupling A->B High ee/de required C KRAS G12D Inhibitor / PROTAC B->C Scaffold Assembly D Target Binding (Cγ-exo pucker) C->D Pre-organized Conformation

Workflow from chiral building block to KRAS G12D target binding.

Comparative QC Methodologies: Chiral Resolution (SFC vs. HPLC)

To determine the enantiomeric excess (ee) and diastereomeric excess (de), Supercritical Fluid Chromatography (SFC) is structurally superior to traditional Normal-Phase High-Performance Liquid Chromatography (HPLC) for this specific molecule.

The Causality of the Method: ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is a polar, basic amine. In traditional HPLC, the basic nitrogen interacts strongly with residual free silanols on the chiral stationary phase, causing severe peak tailing. SFC utilizes supercritical CO₂ combined with an alcohol modifier and a basic additive (Diethylamine, DEA). The DEA competitively masks the silanols, ensuring sharp, symmetrical peaks and baseline resolution.

Quantitative Comparison: Chiral SFC vs. Chiral HPLC
ParameterChiral SFC (Recommended)Normal-Phase Chiral HPLC
Mobile Phase CO₂ / Methanol + 0.1% DEAHexane / Isopropanol + 0.1% DEA
Run Time ~5 - 8 minutes~20 - 30 minutes
Resolution (

)
> 2.5 (Baseline)~1.5 (Marginal)
Peak Symmetry (

)
1.0 - 1.2 (Sharp)1.5 - 2.0 (Tailing)
Solvent Consumption Low (Green chemistry)High (Hazardous waste)
Step-by-Step Protocol 1: Self-Validating Chiral SFC Method

This protocol incorporates a System Suitability Test (SST) to ensure the method is mathematically valid before sample analysis.

  • System Preparation: Equip the SFC system with a Chiralpak IG column (250 x 4.6 mm, 5 µm). Set the Automated Back Pressure Regulator (ABPR) to 120 bar and column temperature to 35°C.

  • Mobile Phase Equilibration: Pump supercritical CO₂ and Methanol (containing 0.1% DEA) at a ratio of 85:15 (v/v) at a flow rate of 3.0 mL/min until the UV baseline (monitored at 210 nm) is stable.

  • System Suitability Test (SST): Inject 5 µL of a resolution standard containing a 1:1 mixture of the (2S,4R) target and its (2S,4S) diastereomer (1 mg/mL in Methanol).

  • Validation Gate: Calculate the resolution (

    
    ) between the two peaks. Proceed only if 
    
    
    
    ≥ 2.0.
    If
    
    
    < 2.0, the system fails validation; adjust the modifier percentage or temperature.
  • Sample Analysis: Inject 5 µL of the batch sample (1 mg/mL). Integrate the peak areas to calculate the %ee and %de.

Comparative QC Methodologies: Chemical Purity (GC-FID vs. LC-MS)

Because ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol has a low molecular weight (133.17 g/mol ) and lacks an extended conjugated π-system, it exhibits poor UV absorbance. Therefore, relying solely on HPLC-UV for chemical purity is a critical error that will result in the under-reporting of impurities.

The Causality of the Method: Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard here. The molecule is sufficiently volatile, and FID provides near-universal, mass-proportional sensitivity for carbon-containing compounds. LC-MS is maintained strictly for orthogonal impurity identification, not routine quantitation.

Quantitative Comparison: GC-FID vs. LC-MS
ParameterGC-FID (Routine QC)LC-MS (Impurity ID)
Detector Principle Carbon-hydrogen combustionElectrospray Ionization (ESI+)
Sensitivity to Target High (Universal for organics)Variable (Depends on ionization)
Limit of Quantitation < 0.05% Area~0.1% Area (Matrix dependent)
Primary Advantage Accurate relative quantitationExact mass determination
Step-by-Step Protocol 2: Self-Validating GC-FID Method
  • Column & Carrier Gas Setup: Install a DB-624 capillary column (30 m x 0.32 mm x 1.8 µm). Use Helium as the carrier gas at a constant flow of 1.5 mL/min.

  • Temperature Programming:

    • Initial oven temperature: 60°C (hold for 2 min).

    • Ramp at 10°C/min to 240°C.

    • Final hold: 240°C for 5 min.

  • Injector & Detector Setup: Set the Split/Splitless injector to 220°C with a split ratio of 20:1. Set the FID to 260°C.

  • System Suitability Test (SST): Inject 1 µL of a Sensitivity Standard prepared at 0.05% of the target sample concentration.

  • Validation Gate: Measure the Signal-to-Noise (S/N) ratio of the target peak. Proceed only if S/N ≥ 10. This validates that the detector can reliably quantify trace impurities on the day of testing.

  • Sample Analysis: Inject 1 µL of the batch sample (10 mg/mL in Methanol). Integrate all peaks to determine the overall chemical purity area percentage.

Integrated QC Release Workflow

The following logic matrix dictates the batch release process, ensuring both chemical and stereochemical integrity are confirmed before the building block is committed to complex API synthesis.

QC Start Batch Sample CAS: 2206737-78-0 ChemPur Chemical Purity (GC-FID / LC-MS) Start->ChemPur Decision1 Purity ≥ 97%? ChemPur->Decision1 ChiralPur Chiral Purity (SFC Chiralpak IG) Decision2 ee/de ≥ 99%? ChiralPur->Decision2 Decision1->ChiralPur Yes Reject Reject Batch Decision1->Reject No Decision2->Reject No Approve Release for API Synthesis Decision2->Approve Yes

Sequential QC logic for batch release of the fluorinated pyrrolidine.

References

  • ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol - MilliporeSigma Sigma-Aldrich (Product Specifications & Purity Standards)1

  • US20240247000A1 - KRAS G12D Proteolysis Targeting Chimeras Google Patents (Application in Targeted Oncology) 3

  • Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin PLOS ONE (Mechanistic grounding of the Gauche Effect in Pyrrolidines) 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol

This guide serves as the authoritative operational standard for the safe handling, containment, and disposal of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol (CAS: 2206737-78-0). It is designed for immediate impleme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as the authoritative operational standard for the safe handling, containment, and disposal of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol (CAS: 2206737-78-0). It is designed for immediate implementation by research personnel and safety officers.

Part 1: Executive Safety Summary

Chemical Identity: ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol CAS Number: 2206737-78-0 Physical State: Liquid Primary Hazards: Skin/Eye Irritant, Respiratory Irritant, Combustible Liquid.

Critical Directive: Treat this compound as a functionalized fluorinated amine . While primary data indicates irritation (H315, H319, H335), the presence of the fluorine atom and the pyrrolidine ring suggests potential for increased lipophilicity and biological activity. Universal Precautions must be applied. Do not handle on an open bench; all transfers must occur within a certified Chemical Fume Hood.

Part 2: Risk Assessment & Hazard Identification

Effective PPE selection relies on understanding why a hazard exists. This compound presents a dual-threat profile: organic volatility and tissue reactivity.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Amine functionality can de-fat skin and react with dermal proteins.Contact Prohibition: Zero-tolerance for skin exposure.[1] Double-gloving recommended.
Eye Irritation H319 Basic nitrogen lone pair can cause caustic damage to corneal tissue.Splash Guard: Safety glasses are minimum; goggles required for volumes >10 mL.
Respiratory H335 Volatile organic vapors irritate mucous membranes.Inhalation Risk: Engineering controls (Fume Hood) are primary; PPE is secondary.
Combustibility H227 Flash point likely >60°C but <93°C (typical for this class).Fire Safety: Ground equipment; avoid static discharge during transfer.

Part 3: PPE Selection Matrix

This matrix moves beyond generic advice, tailoring protection to the specific physicochemical properties of fluorinated pyrrolidines.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Gloves (Double Layer) Inner: 4 mil Nitrile (Blue/White)Outer: 5-8 mil Nitrile (Purple/Black)Fluorinated organics can permeate thin rubber. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer layer upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses have gaps. Goggles form a seal, preventing vapor entry and protecting against splashes during syringe transfers.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Control. If hood is unavailable, a half-face respirator with Organic Vapor (OV) cartridges is mandatory.
Body Lab Coat (Flame Resistant) + Chemical Apron Cotton/Poly blends can absorb liquids. A chemical-resistant apron (Tyvek or PVC) prevents soak-through to personal clothing in the event of a spill.

Part 4: Operational Handling Protocol

Engineering Control Verification

Before opening the vial:

  • Verify Airflow: Ensure fume hood monitor reads between 80–120 fpm (feet per minute).

  • Clearance: Remove unnecessary clutter to prevent turbulence.

  • Sash Height: Lower sash to the marked safe working level (usually 18 inches).

Transfer & Manipulation
  • Syringe Technique: When transferring liquid, use the "air-cushion" technique (draw air, then liquid) to prevent dripping.

  • Vessel Stabilization: Clamp all receiving flasks. Do not hold flasks by hand during transfer.

  • Static Mitigation: If dispensing large volumes (>500 mL), ground the receiving vessel to prevent static ignition of vapors.

Decontamination
  • Immediate: Wipe drips on the bottle threads with a Kimwipe dampened in acetone inside the hood. Dispose of the Kimwipe as solid hazardous waste immediately.

Part 5: Gowning & De-gowning Workflow

Proper removal of PPE is critical to prevent secondary exposure.

Step 1: Inspection Check lab coat and gloves for visible tears or degradation.

Step 2: Donning (Order of Operations)

  • Lab Coat (Buttoned completely).

  • Safety Goggles (Adjust fit).

  • Inner Gloves (Tucked under lab coat cuff).

  • Outer Gloves (Pulled over lab coat cuff).

Step 3: De-gowning (The "Beak" Method)

  • Outer Gloves: Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Ball it into the gloved hand. Slide a finger under the wrist of the remaining glove and peel off, encapsulating the first glove.

  • Wash Hands: Wash inner gloves with soap and water (if keeping) or remove inner gloves if leaving the lab.

  • Goggles: Remove by the strap (cleanest part).

  • Lab Coat: Remove and hang in designated area.

  • Final Wash: Wash hands with soap and water for 20 seconds.

Part 6: Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting PPE based on the scale of operation and engineering control availability.

PPE_Decision_Logic Start Start: Handling ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol Scale_Check Determine Scale of Operation Start->Scale_Check Small_Scale Small Scale (< 10 mL) Scale_Check->Small_Scale Large_Scale Large Scale (> 10 mL) Scale_Check->Large_Scale Hood_Check Is Fume Hood Available? Small_Scale->Hood_Check Large_Scale->Hood_Check Standard_PPE Standard PPE: - Nitrile Gloves (Double) - Safety Glasses - Lab Coat Hood_Check->Standard_PPE Yes (Small Scale) Enhanced_PPE Enhanced PPE: - Chemical Splash Goggles - Chemical Apron - Face Shield (Optional) Hood_Check->Enhanced_PPE Yes (Large Scale) Resp_Protection Mandatory Respiratory Protection: - Half-face Respirator (OV Cartridge) - Designated Ventilation Area Hood_Check->Resp_Protection No (CRITICAL STOP) Resp_Protection->Standard_PPE If authorized

Figure 1: Decision logic for PPE selection based on operational scale and engineering control availability.

Part 7: Emergency Response & Disposal

Spill Response
  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hood is running; open windows if safe.

  • Absorb: Use a universal spill kit (vermiculite or clay absorbent). Do not use paper towels as they increase surface area for evaporation.

  • Collect: Scoop absorbed material into a hazardous waste bag/container. Label as "Fluorinated Organic Waste."

Waste Disposal
  • Classification: Hazardous Organic Waste (Halogenated).

  • Method: Dissolve or mix the material with a combustible solvent. Burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do NOT dispose of via sink/drain. The fluorinated nature requires high-temperature incineration to prevent environmental contamination.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol (CAS 2206737-78-0). Retrieved from

  • PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS): Pyrrolidine Derivatives. National Library of Medicine. Retrieved from

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